Product packaging for Indium tin hydroxide(Cat. No.:CAS No. 145226-31-9)

Indium tin hydroxide

Cat. No.: B8577478
CAS No.: 145226-31-9
M. Wt: 352.58 g/mol
InChI Key: KVXKIRARVMGHKF-UHFFFAOYSA-G
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Description

Significance of Transparent Conducting Oxides and Precursors

Transparent Conducting Oxides (TCOs) are a unique class of materials that exhibit both high electrical conductivity and high optical transparency. mines.edumdpi.commsesupplies.comwikipedia.org This combination of properties, typically not found together in most materials, makes TCOs indispensable components in a wide array of modern technologies. mines.educore.ac.uk The TCO market is commercially dominated by materials such as tin-doped indium oxide (ITO) and aluminum-doped zinc oxide. mines.edu Other notable TCO materials include zinc oxide, tin oxide, and gallium oxide. mines.educore.ac.uk

The functionality of TCOs is critical in devices where light needs to pass through to an active layer while an electrical current is simultaneously collected. mines.edu Key applications include:

Solar Cells: TCOs serve as the front-surface electrodes, allowing sunlight to enter the cell while efficiently extracting the generated electrical charge. mines.edumsesupplies.comharvard.edu

Flat-Panel Displays and Touch Screens: In devices like LCDs, OLEDs, and smartphones, TCOs form the transparent electrodes that control the pixels and register touch inputs. msesupplies.comharvard.edu

Energy-Conserving Windows: TCO coatings on glass can reflect thermal infrared radiation, which helps in maintaining building temperatures and conserving energy. harvard.edu

Other Optoelectronic Devices: Their applications extend to electrochromic devices, defrosting windows, and transparent electromagnetic shielding. mines.eduharvard.edu

The fabrication of high-quality TCO thin films heavily relies on the use of suitable precursor materials. ukri.org Precursors are the starting chemical compounds that are transformed into the desired TCO material through various deposition techniques. ukri.org The choice of precursor is critical as it influences the properties of the final TCO film, such as its uniformity, composition, and electrical and optical performance. core.ac.ukukri.org For large-scale manufacturing methods like chemical vapor deposition (CVD) and solution-based processes (e.g., spray pyrolysis, spin coating), the development of stable and reactive precursors is a key area of research. mines.eduukri.org

Role of Indium Tin Hydroxide (B78521) in Advanced Material Synthesis Pathways

Indium tin hydroxide is a crucial intermediate compound that serves as a precursor in the synthesis of indium tin oxide (ITO), one of the most widely used TCOs. researchgate.netgoogle.comrsc.orgresearchgate.net The synthesis of ITO often involves a bottom-up approach where the material is built from molecular or nanoscale precursors. In many of these synthesis routes, an this compound precursor is first created. researchgate.netajbasweb.comgoogle.com

The typical synthesis pathway involves the co-precipitation of indium and tin salts (such as chlorides or nitrates) in a solution. researchgate.netajbasweb.comhep.com.cn A precipitating agent, like ammonia (B1221849) or sodium hydroxide, is added to the solution to induce the formation of a mixed metal hydroxide precipitate, which is this compound. researchgate.netajbasweb.com This precursor powder is then washed and dried. google.comgoogle.com

The transformation of the this compound precursor into crystalline indium tin oxide is achieved through a heat treatment process known as calcination. google.comajbasweb.comgoogle.com During calcination, the hydroxide precursor undergoes dehydroxylation and conversion into the oxide form. scielo.br This method allows for the production of ITO in various forms, including nanopowders and thin films. researchgate.netrsc.org

The use of this compound as a precursor offers several advantages in materials synthesis. It provides a pathway to control the final properties of the ITO material. google.comrsc.org For instance, researchers have demonstrated that by controlling the precipitation conditions and subsequent heat treatment, it is possible to tailor the particle size, crystallinity, and morphology of the resulting ITO. researchgate.netgoogle.com One notable application is the creation of nanostructured ITO materials. rsc.org Nanosized this compound particles can self-assemble into ordered mesoporous structures, which, after heat treatment, are converted into highly conductive mesoporous ITO films with a large surface area. rsc.org This level of control is vital for developing next-generation transparent electrodes for advanced applications.

Below is a data table summarizing research findings on the synthesis of Indium Tin Oxide from this compound precursors.

Precursor SaltsPrecipitating AgentSynthesis MethodCalcination Temperature (°C)Resulting MaterialReference
Indium chloride, Tin chlorideAmmoniaSolvent Thermal~500ITO nano-powder (<100 nm) researchgate.net
Indium compound, Tin compoundStrong alkali aqueous solutionTwo-step Precipitation700-800Yellow-green ITO nanopowder google.com
Indium chloride, Tin chlorideAmmoniaLiquid Phase Co-precipitation600ITO nanoparticles ajbasweb.com
Indium nitrate (B79036), Tin chlorideSodium hydroxideSeed-assisted Coprecipitation750ITO submicro-cubes (~500 nm) hep.com.cn
Indium salts, Tin salts-Sol-gel300Mesoporous ITO films rsc.org

The following table details some of the key properties of Indium Tin Oxide, which is synthesized from this compound.

PropertyValueConditionsReference
Composition74% In, 8% Sn, 18% O (by weight)Oxygen-saturated wikipedia.org
Electrical Resistivity~10⁻⁴ Ω·cmThin film wikipedia.org
Optical Transmittance> 80%Thin film wikipedia.org
Band Gap~4 eVn-type semiconductor wikipedia.org
Electrical Conductivityup to 9.5 S cm⁻¹Mesoporous film rsc.org
Young's Modulus116 GPaSputtered, 10wt% SnO₂ sputtertargets.net
Poisson Ratio0.35Sputtered, 10wt% SnO₂ sputtertargets.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula H7InO7Sn B8577478 Indium tin hydroxide CAS No. 145226-31-9

Properties

CAS No.

145226-31-9

Molecular Formula

H7InO7Sn

Molecular Weight

352.58 g/mol

IUPAC Name

indium(3+);tin(4+);heptahydroxide

InChI

InChI=1S/In.7H2O.Sn/h;7*1H2;/q+3;;;;;;;;+4/p-7

InChI Key

KVXKIRARVMGHKF-UHFFFAOYSA-G

Canonical SMILES

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[In+3].[Sn+4]

Origin of Product

United States

Synthetic Methodologies and Precursor Engineering of Indium Tin Hydroxide

Solvothermal Synthesis Approaches

Solvothermal synthesis is a versatile method for producing crystalline nanoparticles, including indium tin hydroxide (B78521), by conducting reactions in a sealed vessel at elevated temperatures and pressures using a solvent. This approach allows for the formation of materials that might be difficult to obtain under ambient conditions.

Temperature and Solvent Influence on Nanoparticle Formation

Temperature plays a critical role in determining the phase and characteristics of the synthesized product in solvothermal reactions. For instance, when using ethylene (B1197577) glycol (EG) as a solvent, a reaction temperature above 250 °C typically leads to the formation of indium tin oxide (ITO) nanocrystals, ranging from 15 to 50 nm in size, depending on specific reaction conditions. sarchemlabs.com However, decreasing the reaction temperature to 200 °C in ethylene glycol results in the formation of crystalline hexagonal indium tin hydroxide nanoparticles. These "nano-hydroxides" are typically a few nanometers in size, nearly spherical, non-agglomerated, and highly hydrophilic, allowing for excellent dispersibility in water at high concentrations. sarchemlabs.com Specifically, these nanoparticles have been observed to be slightly elongated, approximately 3.7 nm by 7.8 nm. sarchemlabs.com Another study reported that indium hydroxide (In(OH)3) nanopowders were prepared via a hydrothermal process at 150 °C for 24 to 48 hours using indium acetate (B1210297) and sodium hydroxide as precursors in ethanol (B145695), water, or a mixture of both. nih.govnih.gov

The choice of solvent also significantly impacts nanoparticle formation. The addition of water to a solvothermal system can inhibit the formation of ITO crystals, instead promoting the formation of indium hydroxide (In(OH)3) and indium oxyhydroxide (InOOH), including tin hydroxide. In contrast, in water-free ethylene glycol systems, In(OH)3 and InOOH phases are generally not detected as intermediates, suggesting a remarkably slow transformation of these hydroxides into the In2O3 phase, making the hydroxides the final product in water-containing systems. Furthermore, using butanol (BuOH) as a solvent can lead to irregularly shaped nanoparticles of ITO and InOOH. The viscosity of the solvent in the solvothermal process also influences the size and shape of the synthesized ITO particles; higher solvent viscosity tends to result in larger particles and more square shapes due to the preferred orientation of ITO crystallization in the <100> direction. Organic solvents, in general, can facilitate the direct formation of nano-sized blue ITO powders.

An interactive table summarizing the influence of temperature and solvent on solvothermal synthesis of this compound and related phases is provided below:

Condition ParameterSpecific Value/TypeSolventResulting Phase/MorphologyParticle SizeReference
Temperature>250 °CEthylene GlycolITO Nanocrystals15-50 nm sarchemlabs.com
Temperature200 °CEthylene GlycolHexagonal this compound~3.7 x 7.8 nm sarchemlabs.com
Temperature150 °C (24-48h)EtOH, H2O, or mixtureIn(OH)3 NanopowdersNot specified nih.govnih.gov
Solvent AdditiveWaterVariousPromotes In(OH)3, InOOH, Tin HydroxideNot specified
Solvent TypeWater-free EGEthylene GlycolNo In(OH)3, InOOH intermediatesNot specified
Solvent TypeButanol (BuOH)ButanolIrregular ITO and InOOH nanoparticlesNot specified
Solvent ViscosityHigher ViscosityVariousLarger, more square ITO particlesIncreased

Precursor Chemistry in Solvothermal Routes

The selection of precursors is fundamental to the solvothermal synthesis of this compound. Common metal oxide precursors include indium(III) chloride (InCl3) and tin(IV) chloride (SnCl4). These metal salts are typically dissolved in a solvent, such as ethylene glycol, with a hydrolysis reagent like sodium hydroxide (NaOH) to facilitate the formation of the hydroxide. For instance, a typical procedure involves adding tin(IV) chloride to a solution of indium(III) chloride in ethylene glycol, followed by the addition of sodium hydroxide dissolved in ethylene glycol. The molar ratio of tin to indium can be varied, such as 1:9 (mol:mol), to control the doping level.

Another set of precursors utilized includes indium acetate and sodium hydroxide for the synthesis of indium hydroxide nanostructures. nih.govnih.gov Indium nitrate (B79036) and tin chloride have also been used in solvothermal processes to prepare well-crystallized and nano-sized indium tin oxide powders. The pH of the precursor solution is also a critical factor, especially in microwave-assisted solvothermal methods. Alkaline conditions, specifically a pH range of 11.5 to 11.9, support the formation of indium and tin hydroxide complexes, and the mechanism of growth is suggested to involve olation, where complex ions transform into polymeric oxides. Increasing the pH within this range can lead to more effective complexation of precursor ions, resulting in larger polymeric clusters and subsequently bigger particles. Tetramethylammonium hydroxide (TMAH) in ethylene glycol has also been employed as a base in solvothermal synthesis, with indium chloride tetrahydrate and tin chloride pentahydrate as metal precursors.

Sol-Gel Fabrication Techniques

The sol-gel method is a wet-chemical technique widely used for the fabrication of metal oxide and hydroxide materials. It involves the formation of a colloidal suspension (sol) that gradually evolves into a gel-like network, followed by drying and often calcination to obtain the desired solid material.

Hydrolysis and Condensation Mechanisms in Gelation

In the sol-gel process for indium hydroxide nanostructures, indium acetate serves as a common precursor, dissolved in solvents such as ethanol or water. nih.govnih.gov The gelation process is initiated by the addition of a base, typically sodium hydroxide (NaOH) or ammonia (B1221849) (NH3), which promotes the hydrolysis of the metal precursors. nih.govnih.gov This hydrolysis reaction leads to the formation of metal hydroxides, which then undergo condensation reactions. These condensation reactions involve the elimination of water or alcohol molecules, leading to the formation of metal-oxygen-metal bridges and the gradual development of a three-dimensional polymeric network, characteristic of a gel. nih.govnih.gov The resulting viscous gel is then subjected to calcination, often at temperatures around 500 °C, to convert the indium hydroxide into indium oxide (In2O3) nanoparticles. nih.govnih.gov

Stabilizer Effects on Nanostructure Formation

The inclusion of stabilizing agents in sol-gel fabrication plays a crucial role in controlling the morphology, crystallinity, and size of the resulting indium hydroxide nanostructures. Polymers such as polyvinyl alcohol (PVA), polyvinyl pyrrolidone (PVP), or polydimethylsiloxane (B3030410) (PDMS) have been utilized as stabilizers. nih.govnih.gov These stabilizers can influence the nucleation and growth processes by adsorbing onto the surface of the growing nanoparticles, preventing agglomeration, and directing the formation of specific nanostructures. While the specific effects on this compound are less detailed in the provided context, for indium hydroxide, these stabilizers enable the synthesis of uniform, sphere-like nanostructures. nih.govnih.gov

Co-precipitation Methods for this compound Nanoparticles

Co-precipitation is a straightforward and widely used method for synthesizing metal hydroxides and oxides. It involves simultaneously precipitating two or more metal ions from a solution, allowing for the formation of mixed compounds like this compound.

In the context of this compound, nanoparticles of indium(III) and tin(IV) hydroxides have been synthesized via a co-precipitation process. This method typically involves mixing solutions of indium and tin salts and then adding a precipitating agent, such as a base, to induce the simultaneous precipitation of the metal hydroxides. The process is often conducted in a water bath. The addition of additives, such as polyethylene (B3416737) glycol (PEG-1000), can be incorporated during the co-precipitation to influence the properties of the resulting nanoparticles. The this compound nanoparticles obtained through co-precipitation have been observed to exhibit various shapes, including spherical and cubic morphologies. Subsequent thermal treatment, such as calcination at elevated temperatures (e.g., 700 °C for 3 hours), can transform these co-precipitated this compound nanoparticles into nanocrystalline indium tin oxide (ITO) nanorods.

pH-Dependent Synthesis and Crystallite Size Control

The pH of the reaction medium is a pivotal factor in controlling the phase formation and crystallite size of indium hydroxide and indium oxyhydroxide. Studies have shown that indium hydroxide (In(OH)₃) and indium oxide hydroxide (InOOH) can coexist in certain pH ranges, with their relative presence and crystallite sizes being pH-dependent. For instance, in precipitation methods using indium chloride solutions, In(OH)₃ and InOOH co-existed in the pH range of 5 to 8. However, at higher pH values, specifically pH 9 and 10, only In(OH)₃ was observed jcpr.or.kr.

The crystallite size of In(OH)₃ exhibits a strong dependence on pH, increasing significantly with increasing pH. In contrast, the crystallite size of InOOH shows minimal changes, typically ranging from 2 to 4 nm, and demonstrates little dependence on solution concentration or pH jcpr.or.kr. For example, the crystallite size of In(OH)₃ was observed to increase from 9 nm to 36 nm as the pH of the indium chloride solution increased from 5 to 10 jcpr.or.kr.

The table below summarizes the effect of pH on the crystallite size of In(OH)₃ and InOOH:

CompoundpH RangeCrystallite Size (nm)Dependence on pH
In(OH)₃5-89-16 researchgate.netStrong jcpr.or.kr
In(OH)₃5-109-36 jcpr.or.krStrong jcpr.or.kr
InOOH5-82-4 jcpr.or.krLittle jcpr.or.kr
InOOH5-93-6 researchgate.netLittle researchgate.net

Hydrothermal Processing of this compound Gels

Hydrothermal processing is a key method for synthesizing this compound, offering advantages such as chemical homogeneity and the potential to avoid subsequent calcination steps that can lead to agglomeration koreascience.kr. This method typically involves treating coprecipitated indium-tin hydroxide gels under elevated temperature and pressure.

Formation of Doped Indium Oxyhydroxide Phases

Hydrothermal treatment of coprecipitated indium-tin hydroxide gels facilitates the formation of tin-doped indium oxyhydroxide (InOOH:Sn) phases. For example, a coprecipitated In-Sn hydroxide gel with an In to Sn mole ratio of 95:5, when hydrothermally treated at 300 °C for 24 hours, resulted in the formation of a single phase of tin-doped indium oxyhydroxide (InOOH:Sn) researchgate.netcambridge.orgcambridge.org. This oxyhydroxide phase was well-crystallized, with particles approximately 80 nm in size researchgate.netcambridge.orgcambridge.org. The process involves the dissolution-precipitation of In(OH)₃ and Sn(OH)₄, transforming them into the InOOH phase koreascience.kr. The short reaction time in microwave-assisted hydrothermal methods indicates their efficiency in obtaining In(OH)₃ nanoparticles and incorporating dopant ions into the hydroxide lattice cdmf.org.br.

Post-Hydrothermal Calcination for Oxide Conversion

Following hydrothermal treatment, a post-hydrothermal calcination step is often employed to convert the doped indium oxyhydroxide phases into indium tin oxide (ITO). Calcination of the tin-doped indium oxyhydroxide phase (InOOH:Sn) above 450 °C in air yields a substitutional-vacancy-type solid solution of In₂Sn₁₋ₓO₅₋ᵧ researchgate.netcambridge.orgcambridge.org. For instance, calcination at approximately 500 °C is commonly used to convert In(OH)₃ nanostructures to In₂O₃ nanoparticles tandfonline.com. Further heating of this In₂Sn₁₋ₓO₅₋ᵧ phase at temperatures exceeding 1000 °C can lead to the formation of the tin-doped indium oxide phase with a C-type rare-earth-oxide structure researchgate.net. This calcination step is crucial for achieving the desired ITO properties for various applications.

Solution-Based Deposition Techniques

Solution-based deposition techniques offer cost-effective and versatile methods for fabricating thin films from this compound or its derivatives. These techniques often involve preparing nanoparticle solutions that can be applied to substrates.

Spin Coating of this compound Nanoparticle Solutions

Spin coating is a widely used solution-based deposition technique for creating thin films from this compound or indium tin oxide nanoparticle solutions. While the direct spin coating of this compound solutions is less commonly detailed in the provided results, the technique is extensively used for indium tin oxide (ITO) nanoparticle solutions, which are typically derived from hydroxide precursors.

For example, tin-doped indium oxide (ITO) nanoparticle films can be fabricated on glass substrates using a spin-coating method acs.org. These ITO nanoparticle solutions, often with particle sizes in the 10-25 nm range, are spin-coated at speeds like 3000 rpm for 40 seconds acs.org. After coating, the films are dried, often at temperatures around 150 °C, to evaporate the solvent acs.org. Multistacked ITO films can be created by repeating these steps, leading to linearly increasing film thicknesses acs.org.

In some approaches, ITO films are fabricated by spin-coating an ITO nanoparticle slurry, followed by spin-coating an ITO sol over it. This method allows the adhesive sol to penetrate the nanoparticle layers, promoting adhesion between particles and to the substrate jkcs.or.kr. Subsequent sintering, for example at 500 °C for 1 hour, results in uniform films jkcs.or.kr. The properties of these spin-coated films, such as electrical and optical characteristics, are influenced by factors like the number of spin coatings and post-annealing conditions (temperature, time, and ambient gas) acs.org.

Table of Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound16727373 nih.gov
Indium(III) hydroxide20661-21-6
Indium oxide hydroxideNot directly available, but InOOH is mentioned as a phase.
Indium tin oxide (ITO)16727373 nih.gov
Indium(III) oxide14793 researcher.life
Tin(IV) oxide14816 hanrimwon.com

References: researchgate.net, cambridge.org, cambridge.org, jcpr.or.kr, researchgate.net, optica.org, ejmse.ro, , acs.org, cdmf.org.br, researchgate.net, ajbasweb.com, scielo.br, koreascience.kr, researchgate.net, tandfonline.com, google.com, jkcs.or.kr, researchgate.net, hep.com.cn, scielo.br,, mdpi.com, nih.gov,. Additional PubChem CIDs: researcher.life Indium oxide - PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/Indium-oxide hanrimwon.com Tin dioxide - PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/Tin-dioxidethis compound, a crucial precursor for the widely utilized transparent conductive oxide indium tin oxide (ITO), is synthesized through various methodologies that significantly influence its properties. These methods often focus on controlling crystallite size, phase purity, and morphology, which are critical for the performance of the final ITO material.

The synthesis of this compound (In(OH)₃) and related indium oxyhydroxide (InOOH) phases is a cornerstone in the production of high-quality indium tin oxide (ITO) materials. Various parameters, including pH and the presence of organic additives, play a critical role in dictating the characteristics of the synthesized hydroxide precursors.

pH-Dependent Synthesis and Crystallite Size Control

The pH of the reaction medium is a pivotal factor in controlling the phase formation and crystallite size of indium hydroxide and indium oxyhydroxide. Studies have shown that indium hydroxide (In(OH)₃) and indium oxide hydroxide (InOOH) can coexist in certain pH ranges, with their relative presence and crystallite sizes being pH-dependent. For instance, in precipitation methods using indium chloride solutions, In(OH)₃ and InOOH co-existed in the pH range of 5 to 8. However, at higher pH values, specifically pH 9 and 10, only In(OH)₃ was observed. jcpr.or.kr

The crystallite size of In(OH)₃ exhibits a strong dependence on pH, increasing significantly with increasing pH. In contrast, the crystallite size of InOOH shows minimal changes, typically ranging from 2 to 4 nm, and demonstrates little dependence on solution concentration or pH. jcpr.or.kr For example, the crystallite size of In(OH)₃ was observed to increase from 9 nm to 36 nm as the pH of the indium chloride solution increased from 5 to 10. jcpr.or.kr

The table below summarizes the effect of pH on the crystallite size of In(OH)₃ and InOOH:

CompoundpH RangeCrystallite Size (nm)Dependence on pH
In(OH)₃5-89-16 researchgate.netStrong jcpr.or.kr
In(OH)₃5-109-36 jcpr.or.krStrong jcpr.or.kr
InOOH5-82-4 jcpr.or.krLittle jcpr.or.kr
InOOH5-93-6 researchgate.netLittle researchgate.net

Hydrothermal Processing of this compound Gels

Hydrothermal processing is a key method for synthesizing this compound, offering advantages such as chemical homogeneity and the potential to avoid subsequent calcination steps that can lead to agglomeration. koreascience.kr This method typically involves treating coprecipitated indium-tin hydroxide gels under elevated temperature and pressure.

Formation of Doped Indium Oxyhydroxide Phases

Hydrothermal treatment of coprecipitated indium-tin hydroxide gels facilitates the formation of tin-doped indium oxyhydroxide (InOOH:Sn) phases. For example, a coprecipitated In-Sn hydroxide gel with an In to Sn mole ratio of 95:5, when hydrothermally treated at 300 °C for 24 hours, resulted in the formation of a single phase of tin-doped indium oxyhydroxide (InOOH:Sn). researchgate.netcambridge.orgcambridge.org This oxyhydroxide phase was well-crystallized, with particles approximately 80 nm in size. researchgate.netcambridge.orgcambridge.org The process involves the dissolution-precipitation of In(OH)₃ and Sn(OH)₄, transforming them into the InOOH phase. koreascience.kr The short reaction time in microwave-assisted hydrothermal methods indicates their efficiency in obtaining In(OH)₃ nanoparticles and incorporating dopant ions into the hydroxide lattice. cdmf.org.br

Post-Hydrothermal Calcination for Oxide Conversion

Following hydrothermal treatment, a post-hydrothermal calcination step is often employed to convert the doped indium oxyhydroxide phases into indium tin oxide (ITO). Calcination of the tin-doped indium oxyhydroxide phase (InOOH:Sn) above 450 °C in air yields a substitutional-vacancy-type solid solution of In₂Sn₁₋ₓO₅₋ᵧ. researchgate.netcambridge.orgcambridge.org For instance, calcination at approximately 500 °C is commonly used to convert In(OH)₃ nanostructures to In₂O₃ nanoparticles. tandfonline.com Further heating of this In₂Sn₁₋ₓO₅₋ᵧ phase at temperatures exceeding 1000 °C can lead to the formation of the tin-doped indium oxide phase with a C-type rare-earth-oxide structure. researchgate.net This calcination step is crucial for achieving the desired ITO properties for various applications.

Solution-Based Deposition Techniques

Solution-based deposition techniques offer cost-effective and versatile methods for fabricating thin films from this compound or its derivatives. These techniques often involve preparing nanoparticle solutions that can be applied to substrates.

Spin Coating of this compound Nanoparticle Solutions

Spin coating is a widely used solution-based deposition technique for creating thin films from this compound or indium tin oxide nanoparticle solutions. While the direct spin coating of this compound solutions is less commonly detailed in the provided results, the technique is extensively used for indium tin oxide (ITO) nanoparticle solutions, which are typically derived from hydroxide precursors.

For example, tin-doped indium oxide (ITO) nanoparticle films can be fabricated on glass substrates using a spin-coating method. acs.org These ITO nanoparticle solutions, often with particle sizes in the 10-25 nm range, are spin-coated at speeds like 3000 rpm for 40 seconds. acs.org After coating, the films are dried, often at temperatures around 150 °C, to evaporate the solvent. acs.org Multistacked ITO films can be created by repeating these steps, leading to linearly increasing film thicknesses. acs.org

In some approaches, ITO films are fabricated by spin-coating an ITO nanoparticle slurry, followed by spin-coating an ITO sol over it. This method allows the adhesive sol to penetrate the nanoparticle layers, promoting adhesion between particles and to the substrate. jkcs.or.kr Subsequent sintering, for example at 500 °C for 1 hour, results in uniform films. jkcs.or.kr The properties of these spin-coated films, such as electrical and optical characteristics, are influenced by factors like the number of spin coatings and post-annealing conditions (temperature, time, and ambient gas). acs.org

Structural and Morphological Engineering of Indium Tin Hydroxide and Derived Materials

Nanoparticle Morphology Control

Controlling the shape and size of indium tin hydroxide (B78521) nanoparticles is a fundamental step in engineering the properties of the resulting materials.

The synthesis conditions significantly influence the morphology of indium tin hydroxide nanoparticles. A solvothermal reaction conducted in ethylene (B1197577) glycol at a reduced temperature of 200 °C has been shown to produce this compound nanoparticles with a slightly elongated shape, measuring approximately 3.7 ± 0.3 nm by 7.8 ± 0.7 nm. In contrast, higher temperatures (above 250 °C) in the same reaction system typically lead to the formation of indium tin oxide nanocrystals psu.edursc.org.

A novel strategy has been developed for preparing nanosized, nearly spherical, and highly dispersible nanoparticles of this compound, often referred to as "nano-hydroxides." This approach is pivotal for subsequent self-assembly processes psu.edursc.orgrsc.org. Another method employs a sol-gel synthesis where the choice of hydrolysis agent dictates the resulting morphology. Using sodium acetate (B1210297) (AC) as a hydrolysis agent yields round, monodisperse this compound nanoparticles, while ethanolamine (B43304) (EA) promotes the formation of rod-like nanoparticles iaea.org. Furthermore, amino-acid assisted hydrothermal methods have demonstrated the capability to control the size and shape of indium hydroxide nanoparticles, leading to the formation of cubic-shaped In(OH)₃ nanoparticles with sizes around 50 nm jst.go.jp.

The table below summarizes key parameters and outcomes for controlling ITH nanoparticle morphology:

Synthesis MethodPrecursorsTemperature (°C)Hydrolysis Agent/AdditiveResulting ITH MorphologySize/Dimensions (nm)Reference
Solvothermal (EG)InCl₃, SnCl₄200-Slightly elongated nanoparticles3.7 ± 0.3 × 7.8 ± 0.7 psu.edursc.org
Sol-gelIn³⁺, Sn⁴⁺-Sodium Acetate (AC)Round, monodisperse nanoparticles- iaea.org
Sol-gelIn³⁺, Sn⁴⁺-Ethanolamine (EA)Rod-like nanoparticles- iaea.org
Amino-acid assisted hydrothermal--Aspartic acidCubic-shaped In(OH)₃ NPs~50 jst.go.jp
Solvothermal (EG)InCl₃, SnCl₄-Pluronic polymer (template)Nanosized, nearly spherical, highly dispersibleA few nanometers psu.edursc.org

Nanosized, nearly spherical, and highly dispersible this compound nanoparticles are ideal building blocks for the controlled self-assembly of mesoporous architectures. A common strategy involves directing the self-assembly of these "nano-hydroxides" using commercially available Pluronic polymers psu.edursc.orgrsc.orgresearchgate.net.

These assembled structures can be readily transformed into crystalline mesoporous ITO films through a mild heat treatment at 300 °C psu.edursc.orgrsc.orgresearchgate.netresearchgate.netmdpi.com. The resulting mesoporous ITO layers exhibit a regular mesoporosity with a periodicity of approximately 13 ± 2 nm. Such films possess a high surface area of 190 m² cm⁻³ and a porosity of 44%, along with an electrical conductivity of up to 9.5 S cm⁻¹ rsc.orgresearchgate.net. This facile transformation from ITH to crystalline ITO, while maintaining the mesoporous morphology, makes ITH nanoparticles attractive for developing nanostructured ITO materials with high surface areas for applications such as electrodes psu.edursc.orgresearchgate.net.

The properties of mesoporous ITO films derived from self-assembled ITH are detailed below:

PropertyValueReference
Mesostructure Periodicity13 ± 2 nm psu.edursc.orgresearchgate.net
Surface Area190 m² cm⁻³ rsc.orgresearchgate.net
Porosity44% rsc.orgresearchgate.net
Electrical ConductivityUp to 9.5 S cm⁻¹ rsc.orgresearchgate.net
Transformation Temperature300 °C (from ITH to ITO) psu.edursc.orgresearchgate.net

Thin Film Architectures

The deposition of this compound and its subsequent conversion to indium tin oxide allows for the engineering of specific thin film microstructures.

This compound films can be prepared with distinct columnar microstructures. As-deposited tin-doped indium hydroxide films, for instance, have been shown to possess a single hexagonal phase of In(OH)₃·xH₂O (where 0 ≤ x ≤ 1) with a tin doping percentage of 1.7 ± 0.2 at.%, exhibiting a column-like hierarchical microstructure researchgate.net. Upon annealing above 200 °C, these films convert into nanocrystalline Sn:In₂O₃ films, maintaining their morphology while gaining higher UV and visible transparency and electrical conductivity compared to pure In₂O₃ films researchgate.net.

Similarly, indium tin oxide (ITO) films, often derived from this compound precursors, frequently display a polycrystalline structure with columnar grains acs.orgcore.ac.uk. The orientation of these columnar structures can depend on factors such as the mobility of arriving atoms during deposition, which is influenced by parameters like oxygen pressure core.ac.uk. The thickness of such pristine ITO films can be around 90 nm, with the columnar structure clearly visible through techniques like Transmission Electron Microscopy (TEM) acs.org.

Beyond simple columnar structures, advanced fabrication techniques enable the creation of indium tin oxide films with precise one-dimensional (1D) periodicity. Nanostructured ITO films with 1D periodic nanostructures have been successfully fabricated using an all-solution processing method involving ITO nanoparticles combined with nanoimprint lithography optica.org. These films exhibit desirable properties for transparent electrodes, including a low sheet resistance of approximately 200 Ω/sq and high optical transparency of about 80%. Additionally, their periodic structure leads to specific transmission spectra due to light diffraction, making them suitable for applications in optoelectronic devices such as liquid crystal displays optica.org.

Advanced Nanostructures

This compound serves as a versatile precursor for a wide array of advanced nanostructures, primarily through its transformation into indium tin oxide (ITO). While the direct formation of complex ITH nanostructures is an area of ongoing research, the ability to convert ITH into various ITO morphologies is a key aspect of its utility.

For example, indium tin oxide nanoparticles synthesized by mineralization within ring-shaped biomimetic templates can grow to an average diameter of 150 nm, with their crystalline structure transforming to a fluorite (CaF₂) structure, distinct from the hexagonal structure obtained by coprecipitation acs.org. Furthermore, electrochemical modification of ITO surfaces, which can involve the formation of In(OH)₃ under anodic conditions, has been explored to create nanostructured ITO with enhanced biocompatibility, presenting morphologies such as nanorods, nanowhiskers, and nanohelixes acs.org. Gas aggregation cluster sources have also been used to fabricate ITO nanoparticles with an average size of 17 ± 10 nm, possessing a highly crystalline structure identical to the target material acs.org. Numerical studies have also explored the optical properties of hexagonal ITO nanodisk and nanohole arrays in the mid-infrared, highlighting their potential as plasmonic materials mdpi.com.

Nanofibers

Indium tin oxide (ITO) nanofibers can be fabricated using indium-tin hydroxide (ITH) precursors, often in conjunction with a polymer binder, through techniques like electrospinning followed by calcination. For instance, poly(vinyl alcohol) (PVA)/In-Sn hydroxide (ITH) nanofibers have been successfully prepared via electrospinning, which are then calcined at temperatures ranging from 400 °C to 550 °C to yield ITO nanofibers. The properties of the precursor solution, such as viscosity and electrical conductivity, significantly influence the formation and morphology of the electrospun fibers.

The calcination temperature plays a critical role in determining the final morphology and crystalline structure of the ITO nanofibers. As the calcination temperature increases, the ITO nanofibers tend to become thinner and more uneven. For example, studies have shown that solid porous ITO nanofibers result from slow heating rates during calcination, while hollow tubular ITO microfibers with porous shells are produced at high heating rates when calcined at a peak temperature of 700 °C. The diameter of ITO nanofibers can be controlled, with heat treatment at 600 °C and 1000 °C reducing fiber diameter from 200-300 nm to 100-200 nm due to the thermal decomposition of polyvinylpyrrolidone (B124986) (PVP).

The following table summarizes some findings related to ITO nanofiber preparation:

Table 1: Influence of Calcination on ITO Nanofiber Morphology and Structure

Precursor SystemCalcination Temperature (°C)Heating RateResulting MorphologyCrystalline StructureReference
PVA/ITH400, 475, 550Not specifiedThinner, more uneven nanofibers with increasing temperatureBixbyite and corundum type
PVP/InCl₃/SnCl₄7000.5 °C min⁻¹Solid porous nanofibersHighly crystalline
PVP/InCl₃/SnCl₄7005 °C min⁻¹Hollow tubular microfibers with porous shellsHighly crystalline
Not specified600Not specifiedNanofibers (diameter ~100-200 nm)Not specified
Not specified1000Not specifiedNanofibers (diameter ~100-200 nm)Not specified

Nanoplates and Nanotubes

While direct synthesis of this compound nanoplates is not explicitly detailed in the provided search results, the formation of indium tin oxide (ITO) nanostructures, often derived from hydroxide precursors, is reported in various forms, including those associated with nanotubes. For instance, electrochemically assisted deposition (EAD) can produce highly crystalline In-Sn hydroxide films, which, upon thermal conversion, yield ITO films composed of submicrometer-size bundles of parallel thin nanorods. These nanorods form the major structural blocks, and their orientation significantly impacts the film's electronic conductivity.

Furthermore, nanocrystals of indium tin oxide (ITO) have been successfully deposited on the sidewalls of multiwalled carbon nanotubes (MWCNTs) using a simple coprecipitation process. These ITO nanoparticles, with diameters typically in the 10-30 nm range, can exhibit rhombohedral or cubic polymorphs. High-resolution transmission electron microscopy (HRTEM) has shown that rhombohedral ITO nanoparticles decorating nanotubes grew along the (110) direction, while cubic ITO nanoparticles grew along the (222) direction, both indicating high crystallinity. Indium oxide hydroxide (In₂O₃-x(OH)y) nanoparticles have also been supported on TiN@TiO₂ nanotubes for enhanced photocatalysis, where the nanotubes serve as a crucial scaffold.

Crystalline Structure and Defects

The crystalline structure of this compound and its derived indium tin oxide is critical to their functional properties, with thermal treatment and compositional variations significantly influencing their lattice and defect chemistry.

Crystallinity Evolution During Thermal Conversion

The thermal conversion of this compound precursors is a key step in obtaining crystalline indium tin oxide (ITO). This process typically involves dehydration and crystallization, with the final crystalline structure often depending on the calcination temperature.

For indium hydroxide (In(OH)₃), which is a component of this compound, thermal decomposition occurs through a multi-step process. Mass loss up to 150 °C is primarily due to the removal of surface-adsorbed water molecules. A more significant mass loss between 200 °C and 300 °C, with an endothermic peak around 236 °C, corresponds to the release of carbon dioxide and water as indium hydroxide carbonate converts to In₂O₃. An exothermic peak around 346 °C is attributed to the crystallization of the final In₂O₃ product. Nanosized In(OH)₃ transitions to bixbyite-type In₂O₃ between 280 °C and 305 °C, with the conversion completing around 305 °C without observable intermediate crystalline or amorphous phases.

In the case of this compound precursors, the dehydration decomposition is also a multi-step kinetic reaction. Seed particles with the same chemical composition can promote the crystallization of ITO precursor particles, leading to increased crystallinity and grain size with higher seed content. The thermal decomposition of polyvinylpyrrolidone (PVP)/InCl₃/SnCl₄ precursor fibers, for instance, shows significant weight loss between 250 °C and 400 °C due to polymer decomposition and water loss from hydrolysis products, with further reduction between 450 °C and 600 °C from residual polymer mass. Above 600 °C, the weight remains almost constant, indicating complete transformation to ITO nanofibers. X-ray diffraction (XRD) patterns confirm that ITO nanoparticles exist after calcination, and their structure is strongly dependent on the calcination temperature, allowing for the fabrication of bixbyite and corundum type structures.

Table 2: Thermal Conversion Characteristics of Indium Hydroxide and this compound Precursors

Precursor MaterialTemperature Range (°C)Key Thermal EventResulting Phase/StructureReference
In(OH)₃< 150Water removalIn(OH)₃ (hydrated)
In(OH)₃ carbonate200-300Dehydration, CO₂ releaseIn₂O₃ (amorphous/poorly crystalline)
In(OH)₃280-305DehydroxylationBixbyite-type In₂O₃
In(OH)₃346CrystallizationCrystalline In₂O₃
PVP-InCl₃-SnCl₄250-400Polymer decomposition, water lossPartially transformed ITO precursor
PVP-InCl₃-SnCl₄450-600Residual polymer decompositionFurther transformed ITO precursor
PVP-InCl₃-SnCl₄> 600Complete transformationITO nanofibers
ITH/PVA400, 475, 550CalcinationITO nanoparticles

Impact of Doping and Oxygen Content on Lattice

The properties of indium tin oxide (ITO), derived from this compound, are significantly influenced by tin (Sn) doping and the oxygen content within its lattice. ITO is an n-type semiconductor, and its electrical conductivity is largely attributed to oxygen vacancies and the substitution of In³⁺ by Sn⁴⁺ ions.

Oxygen vacancies are common defects in ITO and serve as ideal adsorption sites for target molecules, enhancing gas-sensing performance. The concentration of oxygen vacancies is proportional to the Sn⁴⁺ doping concentration. X-ray photoelectron spectroscopy (XPS) analysis of ITO films reveals peaks corresponding to adsorbed oxygen and lattice oxygen. With increasing SnO₂ ratio, the content of both adsorbed and lattice oxygen tends to increase. For example, in ITO films, the O 1s XPS spectra show peaks at approximately 529.1 eV (lattice oxygen), 529.7 eV (oxygen deficient sites/oxygen vacancies), and 530.9 eV (hydroxyl impurities). High-pressure oxygen annealing can decrease the concentration of oxygen vacancy defects, leading to improved electrical properties such as higher saturation mobility and lower subthreshold gate swing in tin-doped indium oxide transistors.

Sn doping affects the indium oxide lattice by substituting indium atoms. While Sn⁴⁺ can substitute In³⁺ in the In₂O₃ lattice, donating a free electron and contributing to conductivity, experimental evidence suggests the formation of complexes where excess oxygen atoms create complexes with seven-coordinated tin atoms instead of the usual six-coordinated sites. This can lead to electron trapping. The incorporation of Ga atoms into the ITO lattice has also been studied, showing that Ga atoms substitute In atoms while retaining the Ia-3 space group symmetry, and higher Ga concentrations can lead to a structural transformation from nanocrystalline to amorphous phases. The oxygen content during deposition also critically impacts the optoelectronic properties of ITO films, with lower oxygen content generally leading to an increase in carrier concentration and optical absorptance in the near-infrared region.

Table 3: Impact of Oxygen Content on ITO Film Properties (Derived from Oxygen Annealing)

Oxygen Annealing Pressure (atm O₂)Oxygen Vacancy-related Peak Area (%)Lattice Oxygen-related Peak Area (%)Saturation Mobility (cm²/Vs)Subthreshold Gate Swing (V/decade)Reference
0.2 (ambient)27.362.75.20.58
2.519.8Not specifiedNot specifiedNot specified
5.017.672.825.80.14

Advanced Spectroscopic and Microscopic Characterization of Indium Tin Hydroxide

Structural Analysis Techniques

Structural analysis techniques provide fundamental information about the crystalline nature, phase composition, and physical dimensions of indium tin hydroxide (B78521) materials.

X-ray diffraction (XRD) is a primary tool for identifying the crystalline phases present in a material and for estimating the size of the crystallites. In the study of indium tin hydroxide, XRD patterns help to distinguish between different phases such as indium hydroxide (In(OH)₃) and indium oxide hydroxide (InOOH), which can coexist depending on the synthesis conditions. jcpr.or.kr

For instance, studies have shown that in precipitates from an indium chloride solution, both cubic In(OH)₃ and orthorhombic InOOH can be present. jcpr.or.kr The relative amounts of these phases are influenced by factors like pH and concentration. At a pH of 9, for example, only the In(OH)₃ phase may be observed. jcpr.or.kr The crystallite size, calculated using the Scherrer equation from the broadening of XRD peaks, can also be determined. Research has indicated that the crystallite size of In(OH)₃ is more dependent on pH than on the concentration of the reaction medium, while the crystallite size of InOOH shows little change with these parameters. jcpr.or.kr In some cases, the crystallite sizes for In(OH)₃ have been found to be in the range of 16.3-18.1 nm, and for InOOH, in the range of 2.5-3.6 nm. jcpr.or.kr

Hydrothermal synthesis methods can also produce mixed phases. In one study, hydrothermal treatment of an InCl₃–SnCl₄ solution resulted in a mixture of phases isostructural with InOOH and SnO₂ in certain concentration ranges. doi.org At higher indium concentrations, a single phase isostructural with InOOH was observed. doi.org The crystallite size in these systems can vary significantly with the indium molar content. doi.org

The transformation of these hydroxide precursors to indium tin oxide upon heating is also monitored by XRD. The resulting ITO typically exhibits a cubic bixbyite structure. rsc.orgias.ac.in The crystallite size of the final ITO product is influenced by the initial hydroxide precursor and the annealing conditions. ias.ac.in

Table 1: Crystallite Sizes of Indium Hydroxide Phases Determined by XRD

Phase Synthesis Condition Crystallite Size (nm) Reference
In(OH)₃ Precipitated from 0.25 M InCl₃ at pH 7 16.3 - 18.1 jcpr.or.kr
InOOH Precipitated from 0.25 M InCl₃ at pH 7 2.5 - 3.6 jcpr.or.kr
InOOH-isostructural Hydrothermal, varying indium content ~20 - 40 doi.org
SnO₂-isostructural Hydrothermal, varying indium content ~13 - 67 doi.org

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology and determining the size distribution of nanoparticles at high resolution. For this compound and its derivative, ITO, TEM reveals detailed information about the shape and size of the nanocrystals.

Studies using TEM have shown that this compound nanoparticles synthesized via a solvothermal method can be re-dispersed in deionized water. rsc.org The morphology and size distribution of these nanoparticles are critical for their application in forming transparent conductive layers. rsc.org The particle size of ITO nanocrystals synthesized through methods like hot-injection has been measured to be around 11 ± 2.4 nm. rsc.org

In other research, TEM analysis of ITO nanoparticles prepared by a microwave-assisted solvothermal method showed particles with diameters smaller than 10 nm. scielo.br Histograms generated from TEM images provide a quantitative distribution of particle diameters, with studies reporting sizes between 3.4 and 8.2 nm. scielo.br Similarly, TEM has been used to characterize ZnO NPs and ZnO NPs@ITO NPs, revealing mean diameters of 15.22 ± 11 nm and 14.54 ± 16 nm, respectively. preprints.org

The morphology of the particles can also be observed. For instance, after calcination, ITO particles derived from this compound precursors can retain a rectangular morphology, with cubes and columns still visible. misd.tech Electron diffraction patterns obtained via TEM can confirm the crystal structure of the nanoparticles, identifying phases like cubic and rhombohedral ITO. misd.tech

Table 2: Particle Size of Indium Tin Based Nanoparticles Measured by TEM

Material Synthesis Method Mean Particle Size (nm) Reference
This compound Solvothermal - rsc.org
ITO Nanocrystals Hot-injection 11 ± 2.4 rsc.org
ITO Nanoparticles Microwave-assisted solvothermal < 10 scielo.br
ZnO NPs Sol-gel 15.22 ± 11 preprints.org
ZnO NPs/ITO NPs Sol-gel 14.54 ± 16 preprints.org
ITO Nanoparticles - 80 - 110 researchgate.net

SEM images of ITO thin films prepared by spin coating of this compound nanoparticle inks show how the ink concentration affects the resulting layer. rsc.org The surface morphology of ITO films can be engineered by controlling the synthesis parameters. For example, ITO films annealed under different argon rates and pressures exhibit varying grain sizes, typically in the range of 70-150 nm. ajgreenchem.com

The morphology of ITO powders can also be characterized by SEM. Studies have shown that ITO particles prepared by co-precipitation can have sizes around 35 nm, which can increase to 120 nm with different processing. ajbasweb.com Hydrothermal methods can lead to even larger particles, exceeding 100 nm, with a more uniform and crystalline structure. ajbasweb.com In some cases, ITO can form regular cubic shapes with sizes close to 500 nm. hep.com.cn

SEM is also used to observe the microstructure of thin films. For instance, as-deposited ITO films can appear amorphous-like with some round-shaped particles, which then crystallize upon annealing. capes.gov.br The surface of ITO films can consist of rounded particles at the base with cauliflower-like structures on top. bartin.edu.tr

Table 3: Morphological Features of Indium Tin Based Materials Observed by SEM

Material Preparation Method Observed Features Size Range Reference
ITO Thin Film Spin coating of ITH ink Nanoparticle layer - rsc.org
ITO Thin Film Sol-gel and annealing Nanoparticle grains 70-150 nm ajgreenchem.com
ITO Powder Co-precipitation Particles 35-120 nm ajbasweb.com
ITO Powder Hydrothermal Particles >100 nm ajbasweb.com
ITO Submicro-cubes Seed-assisted synthesis Cubic particles ~500 nm hep.com.cn
ITO Thin Film RF magnetron sputtering Round particles, fine grains - capes.gov.br

X-ray Reflectivity (XRR) is a non-destructive analytical technique used to determine the thickness, density, and roughness of thin films and multilayered structures. measurlabs.com This method is particularly well-suited for smooth, uniform, and flat films. measurlabs.com

In the context of indium tin oxide (ITO) thin films, which are derived from this compound precursors, XRR provides crucial parameters for quality control. The technique works by measuring the specular reflection of X-rays from a surface at grazing angles. The resulting interference fringes (Kiessig fringes) in the reflectivity curve are used to calculate the film thickness. scirp.orgscirp.org Thinner films produce more fringes than thicker films. scirp.orgscirp.org

The roughness of the film's surface and its interfaces influences how quickly the reflected signal decays. scirp.orgscirp.org An increase in the slope of the reflectivity curve can indicate an increase in thin film roughness for films with uniform electron density. scirp.orgscirp.org XRR is most effective for very thin films, ideally less than 100 nm, and gives excellent results for ultra-thin films (less than 20 nm). scirp.orgscirp.org For thicker films, the Kiessig fringes may not be detectable. scirp.org

Studies have used XRR to characterize ITO thin films with thicknesses of 50, 100, and 170 nm. scirp.orgscirp.org The technique has also been employed to determine the thickness and roughness of Ta₂O₅, TaSiO, and zinc-tin oxide (ZTO) thin films with precision below 1 nm. unl.pt XRR has been shown to be more effective than spectroscopic ellipsometry for determining the thickness of the native oxide layer on silicon. unl.pt

Table 4: Parameters of Thin Films Determined by XRR

Material Parameter Value Reference
ITO Thin Film Thickness 50, 100, 170 nm scirp.orgscirp.org
ITO Thin Film Suitability Best for films < 100 nm scirp.orgscirp.org
Ta₂O₅, TaSiO, ZTO Thin Films Thickness Precision < 1 nm unl.pt
Al₂O₃ on Si Thickness Range 1-150 nm measurlabs.com
Al₂O₃ on Si Roughness (RMS) < 5 nm measurlabs.com

Surface and Compositional Characterization

Understanding the surface chemistry and elemental makeup of this compound is vital for controlling its conversion to highly conductive and transparent ITO.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

For indium tin oxide, derived from this compound, XPS is used to determine the relative amounts of indium, tin, and oxygen, and to identify their oxidation states. The binding energies of the core level electrons are characteristic of a specific element and its chemical environment. For indium, the In 3d peaks are analyzed, while for tin, the Sn 3d peaks are examined. researchgate.netnjit.edu

In ITO films, the In 3d₅/₂ and In 3d₃/₂ peaks are typically found at binding energies around 444.4 eV and 452.0 eV, respectively, indicating that the primary valence state of indium is +3. researchgate.net The Sn 3d₅/₂ and Sn 3d₃/₂ peaks are observed at approximately 486.4 eV and 494.8 eV, which corresponds to a +4 oxidation state for tin. researchgate.net The absence of Sn⁰ and Sn²⁺ states is often confirmed to ensure proper doping. njit.edu

The O 1s spectrum is also crucial and can often be deconvoluted into multiple components. One peak, typically around 529.8 eV to 530.5 eV, is attributed to oxygen in the In₂O₃ lattice, while another at a higher binding energy (around 531.4 eV to 531.8 eV) can be associated with oxygen vacancies or surface hydroxyl groups. njit.eduaip.org The presence of In(OH)ₓ can be inferred from the XPS data. aip.org The ratio of these oxygen peaks can provide insights into the concentration of oxygen vacancies, which are critical for the electrical conductivity of ITO. njit.edu

XPS analysis has been used to confirm the surface composition of ITO films, with typical atomic percentages being around 55.1% for oxygen, 40.6% for indium, and 4.3% for tin. researchgate.net

Table 5: XPS Binding Energies for Elements in Indium Tin Oxide

Element Core Level Binding Energy (eV) Inferred Oxidation State Reference
Indium (In) In 3d₅/₂ ~444.4 - 444.9 In³⁺ researchgate.netaip.org
Indium (In) In 3d₃/₂ ~452.0 In³⁺ researchgate.net
Tin (Sn) Sn 3d₅/₂ ~486.4 - 486.8 Sn⁴⁺ researchgate.netaip.org
Tin (Sn) Sn 3d₃/₂ ~494.8 Sn⁴⁺ researchgate.net
Oxygen (O) O 1s (Lattice) ~529.8 - 530.5 O²⁻ njit.eduaip.org
Oxygen (O) O 1s (Vacancy/Hydroxide) ~531.4 - 531.8 - njit.eduaip.org

Surface Hydroxylation Level Determination

The determination of the surface hydroxylation level of this compound (ITH) and its derivative, indium tin oxide (ITO), is crucial for understanding and controlling the surface properties of these materials, which in turn affects their performance in various applications. The presence of hydroxyl (–OH) groups on the surface can influence work function, electron affinity, and the adhesion of subsequent layers in electronic devices. aip.orgacs.org

Several methods are employed to quantify the density of surface hydroxyl groups. One indirect method involves a series of chemical reactions. For instance, the surface can be reacted with tetra(tert-butoxy)zirconium, which specifically reacts with surface hydroxyl groups. princeton.edu This is followed by a reaction with (ferrocene)monocarboxylic acid, resulting in surface-bound (ferrocenecarboxylate)zirconium complexes. princeton.edu The amount of zirconium on the surface, which is proportional to the original hydroxyl group content, can then be quantified using electrochemical techniques like cyclic voltammetry and chronocoulometry. princeton.edu This method has indicated a surface hydroxyl group density on the order of 1x10⁻¹⁰ moles per square centimeter, which translates to approximately one hydroxyl group per 100 square angstroms of the ITO surface. princeton.edu It is important to note that this measurement is considered a minimum estimate, as the specific ITO material used was found to be less densely hydroxylated than other variations. princeton.edu

X-ray photoelectron spectroscopy (XPS) is another powerful technique for characterizing surface hydroxyl groups. The O(1s) spectrum can be deconvoluted to distinguish between different oxygen species. The main peak at approximately 530.5 eV is attributed to inorganic oxides (In-O and Sn-O), while a shoulder at a higher binding energy, around 531.5 eV to 532.8 eV, is associated with surface hydroxyl groups. princeton.eduresearchgate.net By analyzing the relative areas of these peaks, the percentage of surface oxygen present as hydroxyl groups can be estimated. For example, studies have shown that after specific surface treatments, approximately 8% of the surface oxygen can be in the form of OH groups. princeton.edu

Computational models based on Density Functional Theory (DFT) have also been used to simulate and understand the effects of different levels of surface hydroxylation (e.g., 100%, 66%, 33%, and 0% coverage) on the electronic properties of IO and ITO surfaces. acs.orgresearchgate.net These simulations correlate computed quantities like surface partial density of states, work functions, and surface dipole strength with the hydroxylation level, providing a theoretical framework for the experimental observations. acs.org The findings from these models align with experimental data, showing that the level of hydroxylation systematically affects the surface dipole, which in turn influences the work function. acs.org

Vibrational and Thermal Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for identifying the functional groups present in this compound and for monitoring its transformation into indium tin oxide (ITO). The FTIR spectra of this compound exhibit characteristic absorption bands that confirm its chemical structure. A broad absorption band observed around 3400 cm⁻¹ is assigned to the stretching vibrations of O-H groups in adsorbed water molecules. aensiweb.com More specific to the hydroxide structure, bands in the region of 3235 cm⁻¹ are characteristic of the stretching vibrations of indium or tin hydroxide groups. aensiweb.com Additionally, the deformation modes of In-OH and Sn-OH bonds have been identified at approximately 1160 cm⁻¹ and 1380 cm⁻¹, respectively. scientific.net The presence of carboxyl and hydroxide functional groups has also been confirmed in synthesized ITO films. ump.edu.my

FTIR is also instrumental in tracking the thermal conversion of ITH to ITO. Upon calcination at temperatures around 400°C, the characteristic peaks corresponding to the In-OH and Sn-OH bonds disappear, indicating the formation of the crystalline oxide. scientific.net This transformation is a key step in the production of ITO materials. Furthermore, FTIR can be used to study the surface of ITO films. For instance, surface OH groups on unannealed ITO have been observed at 3379 cm⁻¹ (νOH). princeton.edu These surface hydroxyl groups can be removed by treatments such as argon ion bombardment and regenerated by exposure to water vapor, with the changes being clearly observable in the FTIR spectra. princeton.edu

Table 1: Characteristic FTIR Bands of this compound and Related Species

Wavenumber (cm⁻¹) Assignment Reference
~3400 O-H stretching of adsorbed water aensiweb.com
3379 Surface O-H stretching on unannealed ITO princeton.edu
3235 In-OH or Sn-OH stretching aensiweb.com
1380 Sn-OH deformation scientific.net
1160 In-OH deformation scientific.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, offering insights into the vibrational modes of the crystal lattice of this compound and its transformation products. The Raman spectrum of cubic In(OH)₃ is characterized by a strong, sharp band at 309 cm⁻¹, which is attributed to the symmetric stretching mode of the In-O bond. akjournals.com Other notable bands for In(OH)₃ include those at 1137 cm⁻¹ and 1155 cm⁻¹, assigned to In-OH deformation modes, and several bands between 3083 cm⁻¹ and 3262 cm⁻¹ corresponding to OH stretching vibrations. akjournals.com

Upon thermal treatment and conversion to indium oxide (In₂O₃), new Raman bands emerge that are characteristic of the oxide lattice. These typically appear at approximately 125, 295, 488, and 615 cm⁻¹. akjournals.com In the context of indium tin oxide (ITO) thin films, characteristic peaks of In₂O₃ are observed at around 112, 135, 172, and 319 cm⁻¹. ias.ac.in A peak at approximately 575 cm⁻¹ can also be identified, which corresponds to SnO₂ vibrational modes. ias.ac.in The quality of the ITO films can be assessed by the characteristics of these Raman peaks; for instance, a decrease in the full-width at half-maximum (FWHM) of the Raman peaks after annealing indicates an improvement in the crystallinity of the layer. ias.ac.in Hot-stage Raman spectroscopy is a particularly powerful technique that allows for the in-situ monitoring of the structural changes as In(OH)₃ is thermally treated. akjournals.com

Table 2: Key Raman Peaks for Indium Hydroxide and Indium Tin Oxide

Compound Wavenumber (cm⁻¹) Assignment Reference
In(OH)₃ 309 In-O symmetric stretching akjournals.com
In(OH)₃ 1137, 1155 In-OH deformation akjournals.com
In(OH)₃ 3083-3262 OH stretching akjournals.com
ITO 112, 135, 172, 319 In₂O₃ modes ias.ac.in
ITO 575 SnO₂ mode ias.ac.in

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Behavior

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are essential techniques for studying the thermal decomposition of this compound and understanding the formation of indium tin oxide. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material.

The thermal decomposition of indium hydroxide generally occurs in distinct stages. For indium hydroxide precipitates, the DTA curve often shows a first endothermic peak around 80°C, corresponding to the loss of adsorbed water, and a second, more significant endothermic peak near 300°C, which is attributed to the decomposition of In(OH)₃ into In₂O₃ and water. akjournals.com The transformation from cubic In(OH)₃ to cubic ITO solid solution has been observed to start at 150°C and conclude at about 300°C, exhibiting an endothermic behavior. kygczz.com In another study, a broad and strong endothermic peak was seen at 240°C in the DTA curve, assigned to the decomposition of In(OH)₃ and the crystallization of In₂O₃. tandfonline.comtandfonline.com The corresponding TGA curve showed a weight loss of about 18% between 230°C and 250°C. tandfonline.comtandfonline.com For precursors synthesized by a spray drying method, the mass loss rate for ITH powder was reported to be between 25.15% and 28.1%. google.com

In the case of indium-tin-oxide films, the evolution of water vapor has been observed in two steps, with peak temperatures for thicker films at approximately 100-120°C and 205-215°C. akjournals.com The higher temperature evolution is attributed to the thermal decomposition of indium hydroxide formed on the surface of the ITO particles. akjournals.com The thermal decomposition of an indium 2-ethylhexanoate (B8288628) monohydroxide precursor to form In₂O₃ showed a main mass loss between 250°C and 350°C, accompanied by an exothermic peak at 320°C in the second step of the mass loss. mrs-j.org For combustion-derived ITO thin films, an abrupt mass loss at around 190°C, overlapping with an intense exothermic peak in the DTA curve, signals the onset of the combustion reaction that leads to the formation of the M-O-M framework. rsc.org

Table 3: Thermal Decomposition Data for Indium Hydroxide and Precursors

Material Technique Temperature Range/Peak (°C) Observation Reference
Indium Hydroxide DTA ~80, ~300 Endothermic peaks (water loss, decomposition) akjournals.com
Cubic In(OH)₃ DTA 150-300 Endothermic transformation to cubic ITO kygczz.com
In(OH)₃ Nanoparticles DTA/TGA 230-250 Endothermic peak, 18% weight loss tandfonline.comtandfonline.com
ITH Powder TGA - 25.15-28.1% mass loss google.com
ITO Films (250 nm) TPD 100-120, 205-215 Water vapor evolution peaks akjournals.com
Combustion Precursor TGA/DTA ~190 Abrupt mass loss, exothermic peak rsc.org

Advanced Electronic and Optoelectronic Probing

Scanning Tunneling Microscopy (STM) and Spectroscopy (STS) for Electronic States and Band Gaps

Scanning tunneling microscopy (STM) and scanning tunneling spectroscopy (STS) are powerful surface-sensitive techniques that provide atomic-scale imaging and electronic structure information, respectively. These methods have been applied to indium tin oxide (ITO) to investigate its surface morphology, electronic states, and band gap.

STM imaging of ITO thin films reveals their granular nature. As-deposited films are composed of grains with sizes around 30 nm. aps.org Upon annealing at temperatures of 423 K and 573 K, these grains coalesce, increasing in size to 60-80 nm. aps.org STM can also be used to observe the effects of surface modifications. For example, studies have shown that coating an ITO surface with self-assembled monolayers of organic molecules can improve the surface morphology. worldscientific.com

STS provides information about the local density of electronic states (LDOS) of the surface. By measuring the differential conductance (dI/dV) as a function of the sample bias voltage, one can probe the electronic states and determine the band gap of the material. STS measurements on ITO films have indicated the existence of a small band gap with the Fermi level pinned near the center. aps.org Combining STS data with optical measurements, the direct and indirect band gaps of ITO have been determined to be approximately 3.5 eV and 2.1 eV, respectively. aps.org

Furthermore, STM and STS can be used to study the electronic properties of heterojunctions involving ITO. For instance, in a heterojunction formed between MXene nanosheets and Al-doped ZnO nanoparticles on an ITO substrate, STM and STS were used to probe the energy level alignment and characterize the current-voltage characteristics of the junction. acs.org These techniques have also been employed to investigate quantum-well states in ultrathin indium films, where the tunneling of electrons into these states can induce luminescence. aps.org In-contact van der Waals gap tunneling spectroscopy, a related technique, has been developed to elucidate the electrical phases in layered materials using an indium probe. nih.gov

UV/Vis Absorption and Optical Transmittance Spectroscopy for Band Gap and Optical Properties

Ultraviolet-visible (UV/Vis) absorption and optical transmittance spectroscopy are fundamental techniques for characterizing the electronic and optical properties of this compound (ITOH) and its derivative, indium tin oxide (ITO). These methods provide critical insights into the material's transparency, light absorption characteristics, and its electronic band structure, particularly the optical band gap (E_g).

Detailed Research Findings

Research on ITOH nanoparticles synthesized via co-precipitation reveals specific optical absorption features. The UV-Visible absorption spectrum of as-prepared ITOH nanoparticles shows a distinct absorption peak at a lower wavelength of 320 nm. aensiweb.com The analysis of the absorption spectrum is crucial for determining the optical band gap, which is calculated using the relationship between the absorption coefficient (α) and the photon energy (hν). aensiweb.com For direct band gap semiconductors like ITO, the band gap is determined by plotting (αhν)² versus hν and extrapolating the linear portion of the curve to where the energy axis is intercepted (αhν)² = 0. aensiweb.com

The optical properties, including the band gap, are significantly influenced by post-synthesis treatments such as calcination. Studies on ITOH have shown that thermal treatment transforms the material into indium tin oxide (ITO) and alters its optical band gap. For instance, the optical band gap of ITOH nanoparticles was observed to change as the calcination temperature increased, which is attributed to the growth in particle size and increased crystallinity. aensiweb.com

The following table summarizes the effect of calcination temperature on the optical band gap of nanoparticles derived from this compound.

Table 1: Effect of Calcination Temperature on Optical Band Gap

Material/ConditionOptical Band Gap (eV)Reference
ITOH (As-prepared, dried at 100°C)2.0 aensiweb.com
Calcined at 400°C1.85 aensiweb.com
Calcined at 600°C1.75 aensiweb.com
Calcined at 800°C1.6 aensiweb.com

Similarly, for ITO thin films, which are often produced from hydroxide precursors or through sputtering, the deposition conditions play a vital role. Increasing the substrate temperature during the sputtering process leads to a blue-shift in the fundamental absorption edge, indicating a widening of the optical band gap. jkps.or.kriphy.ac.cn This phenomenon is known as the Burstein-Moss shift, where the Fermi level moves into the conduction band in heavily doped n-type semiconductors, increasing the energy required for electron excitation. jkps.or.kriphy.ac.cnjkps.or.kr

Table 2: Influence of Substrate Temperature on ITO Thin Film Optical Properties

Substrate TemperatureOptical Band Gap (eV)Reference
Room Temperature3.31 jkps.or.kr
100°C3.64 iphy.ac.cn
150°C- jkps.or.kr
250°C- jkps.or.kr
350°C3.75 jkps.or.kr
500°C3.97 iphy.ac.cn

Optical transmittance is another critical parameter, especially for applications in transparent conductive electrodes. Materials derived from ITOH are known for their high transparency in the visible region of the electromagnetic spectrum. scielo.brscielo.br Research shows that the optical transmittance of ITO thin films can reach values between 80% and 95%. jkps.or.krscielo.brscielo.br For example, ITO films grown at substrate temperatures of 150 °C and 250 °C exhibit a transmittance of approximately 80% across the 400 nm to 800 nm spectral range. jkps.or.kr In other studies, ITO thin films prepared by pulsed laser deposition at 300 °C showed an average transmission of 92% in the visible range. aip.org Under optimized deposition conditions, transmittance values can be as high as 95%, with some measurements reaching up to 99% in specific portions of the visible spectrum. uminho.pt However, factors such as increased free carrier concentration can lead to higher optical scattering and absorption, particularly in the near-infrared (NIR) region, which reduces transmittance at longer wavelengths. jkps.or.kr

Theoretical and Computational Investigations of Indium Tin Hydroxide Systems

Density Functional Theory (DFT) Simulations

DFT simulations have emerged as a powerful tool for modeling the properties of ITH and hydroxylated ITO surfaces at the atomic level. researchgate.netacs.org These first-principles calculations allow for the prediction of electronic structures, work functions, and charge transfer phenomena, offering a detailed understanding that complements experimental findings. nih.govmdpi.com

Electronic Structure Modeling and Band Gap Prediction

DFT calculations are crucial for understanding the electronic band structure of ITH. Indium tin oxide, the parent material, is an n-type degenerate semiconductor with a band gap typically reported in the range of 3.5 to 4.3 eV. nih.gov DFT simulations, sometimes with on-site Coulomb repulsion corrections (DFT+U), have been employed to accurately model the electronic structure and optical properties of ITO. mdpi.comresearchgate.netkist.re.kr

Simulations have shown that tin doping does not significantly alter the density of states of the bulk material or fully hydroxylated surfaces; the primary effect is a shift in the Fermi level. researchgate.netacs.org However, partially hydroxylated surfaces exhibit more complex behaviors, including the emergence of surface states within the band gap. researchgate.netacs.org The inclusion of on-site corrections (DFT+U) in simulations has been found to provide results that are in better agreement with experimental values for properties like the inward relaxation around tin atoms and the optical spectra of ITO. researchgate.netkist.re.kr First-principle DFT simulations have been used to predict the electronic structures and optoelectronic properties of ultrathin ITO films, revealing a direct relationship between these properties and film thickness. mdpi.com

Work Function Analysis and Surface Dipoles

The work function is a critical parameter for devices that utilize ITH/ITO as an electrode material. It has been shown that the work function of ITO can be tuned, for instance, by surface modification with organic molecules. mdpi.com DFT calculations are instrumental in studying these modifications. mdpi.com

Simulations have revealed a systematic relationship between the level of hydroxylation and the surface dipole moment. researchgate.netacs.org A higher degree of hydroxylation leads to a larger surface dipole, which in turn screens and reduces the work function. researchgate.netacs.org The presence of a dipole layer on the surface of ITO, which can be induced by treatments like oxygen plasma, has been shown to increase the work function. nih.gov The nature of organic molecules' dipole moments, their coverage density, adsorption site, geometry, and bonding mode all influence the work function of the modified ITO surface. mdpi.com

Charge Transfer Mechanisms at Interfaces

Understanding charge transfer at the interface between ITH/ITO and other materials is vital for its application in electronic devices. DFT is used to characterize electronic properties such as charge transfer rates. mdpi.com The interaction between adsorbed molecules and the ITO surface atoms can significantly affect these properties. mdpi.com

For example, in systems where phosphonic acid and F4TCNQ form a monolayer on the ITO surface, the charge transfer rate is observed to be higher. mdpi.com The formation of heterojunctions, such as with g-C3N4, can facilitate interfacial charge transfer and improve the separation of electron-hole pairs. jlu.edu.cn The use of redox mediators, like the ferrocenium/ferrocene couple, has been studied to control light-induced charge accumulation in ITO nanocrystals. frontiersin.org

Surface Morphology and Hydroxylation Models

The surface of indium tin oxide in real-world applications is often hydroxylated, which significantly impacts its properties. researchgate.netacs.org Computational models are essential for understanding the structure and behavior of these hydroxylated surfaces.

Atomistic Simulation of Hydroxylated Surfaces

Atomistic simulations based on DFT have been used to propose models for hydroxylated ITO surfaces with varying degrees of hydroxylation coverage (e.g., 100%, 66%, 33%, and 0%). researchgate.netacs.org These models, derived from different polymorphs of indium oxide, help to establish clear structure-function relationships. researchgate.netacs.org The simulations consider various bonding schemes, including direct bonding of molecules to surface In/Sn atoms and hydrogen bonding with surface hydroxyl groups. rsc.orgresearchgate.net First-principles simulations have also been used to study the stabilization of platinum clusters on hydroxylated indium tin oxide, where the hydroxyl groups act as anchors. osti.govrsc.orgosti.gov

Impact of Surface Vacancies on Electronic Properties

Surface vacancies, particularly oxygen vacancies, play a crucial role in determining the electronic properties of ITO and its hydroxylated forms. An increase in oxygen vacancies on the ITO surface can affect the work function and enhance the hole-injection mechanism at interfaces. nih.gov The incorporation of zinc, for instance, is reported to increase the density of oxygen vacancies at the film surface. ub.edu

DFT simulations have shown that models with indium-atom vacancies exhibit a relatively small decrease in the surface dipole with increasing hydroxyl coverage, which is attributed to surface distortions. researchgate.netacs.org Argon plasma treatment can increase oxygen vacancies through an ion bombardment effect, which in turn increases the carrier concentration and conductivity of ITO films. mdpi.com This increase in conductivity is a key factor for many of the material's applications.

Simulation of Optoelectronic Properties of Thin Films

The optoelectronic properties of thin films derived from indium tin hydroxide (B78521), namely ITO films, are frequently modeled to understand their performance. Spectroscopic ellipsometry is a powerful non-destructive technique used to measure the optical constants of these films. jkps.or.kr By modeling the ellipsometry data, researchers can determine properties like the refractive index and extinction coefficient across a range of photon energies. These simulations help correlate deposition conditions, such as substrate temperature and RF power during sputtering, with the final optical properties of the ITO film. jkps.or.kr Such models are essential for optimizing the fabrication process to achieve desired levels of transparency and conductivity.

Kinetic Parameter Determination through Modeling

Understanding the kinetics of the thermal decomposition of indium tin hydroxide into indium tin oxide is crucial for controlling the final properties of the material. Thermogravimetric (TG) analysis is used to monitor the mass loss of the precursor as a function of temperature. hep.com.cn By performing these measurements at different heating rates, kinetic models like the Flynn–Wall–Ozawa (FWO) method can be applied to determine the activation energy of the decomposition process. hep.com.cn This analysis reveals how quickly the thermal decomposition occurs and helps in optimizing calcination temperatures and times to ensure complete and efficient conversion of the hydroxide precursor to the desired oxide phase. hep.com.cn

Advanced Applications in Materials Science and Engineering

Transparent Conducting Electrodes

The primary application area where indium tin hydroxide (B78521) is highlighted is in the fabrication of transparent conducting electrodes (TCEs). This is achieved by converting indium tin hydroxide nanoparticles into Indium Tin Oxide (ITO) films, which possess the unique combination of high electrical conductivity and optical transparency.

Indium Tin Oxide (ITO), derived from precursors like this compound, is an indispensable component in a wide array of optoelectronic devices and displays. Its ability to conduct electricity while remaining optically transparent makes it ideal for applications such as liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), plasma displays, and touch panels govinfo.govsigmaaldrich.comfishersci.ieamericanelements.comfishersci.benih.gov. Thin films of ITO are also extensively used in solar cells, where they act as a transparent conductive coating that allows sunlight to pass through while efficiently collecting generated electricity fishersci.beresearchgate.net. Furthermore, ITO films find application in antistatic coatings, EMI shielding, and smart windows govinfo.govamericanelements.comfishersci.be. The integration of ITO in these devices is crucial for their functionality, enabling features like touch-sensitivity and efficient light emission or collection fishersci.be.

The fabrication of functional transparent electrodes often involves solution-based processing techniques, where this compound nanoparticles serve as key precursors. Strategies include the controlled self-assembly of ultra-small this compound nanoparticles, which can then be transformed into crystalline ITO films through mild heat treatment researchgate.netwikipedia.org. For instance, nanostructured ITO films with one-dimensional periodicity have been fabricated using all-solution processing of ITO nanoparticles and nanoimprint lithography nih.govcecri.res.in. These methods offer advantages over traditional high-temperature sputtering techniques, including lower processing temperatures and the ability to deposit films on various substrates, including plastics nih.gov. The resulting nanostructured ITO films on glass substrates have demonstrated low sheet resistance and high optical transparency, making them suitable for liquid crystal devices and polymer LEDs nih.gov.

The conversion of this compound precursors into Indium Tin Oxide (ITO) is crucial for achieving enhanced electrical conductivity and transparency. ITO is a mixed oxide of indium and tin, typically with a composition of approximately 74% In, 8% Sn, and 18% O by weight, and is known for its low electrical resistivity of around 10⁻⁴ Ω·cm govinfo.gov. Thin films of ITO can achieve optical transmittance greater than 80% in the visible light range govinfo.govfishersci.ie. For example, nanostructured ITO films fabricated from solution-processed nanoparticles have shown sheet resistances of approximately 200 Ω/sq and optical transparencies of about 80% nih.gov. The electrical conductivity of ITO is attributed to its n-type semiconductor nature with a large bandgap of around 4 eV govinfo.govfishersci.ie. The ability to control the morphology and crystallinity during the transformation from this compound to ITO allows for the optimization of these crucial electrical and optical properties researchgate.netwikipedia.org.

The table below summarizes typical optoelectronic properties of ITO films, which are often derived from this compound precursors:

PropertyValueSource
Optical Transparency>80% (visible light range) govinfo.govfishersci.ie
Electrical Resistivity~10⁻⁴ Ω·cm govinfo.gov
Sheet Resistance (nanostructured)~200 Ω/sq nih.govcecri.res.in
Bandgap3.5 – 4.3 eV fishersci.ie

Catalysis and Photocatalysis

While "this compound" itself is primarily discussed as a precursor to ITO, related indium-based hydroxides and the derived ITO material exhibit significant catalytic and photocatalytic activities. It is important to note that direct catalytic applications of a distinct "this compound" compound (containing both In, Sn, and OH groups in a defined stoichiometry) are not as widely reported as those for indium(III) hydroxide or indium tin oxide.

Indium-based materials, including indium(III) hydroxide (In(OH)3) and indium tin oxide (ITO), have been explored for their roles in hydrogen evolution reactions (HER). Indium(III) hydroxide nanostructures have found application in several photocatalytic processes, including hydrogen evolution reactions researchgate.net. Similarly, indium oxide (In2O3), which can be formed from indium hydroxide, also acts as an efficient catalyst for photocatalytic water-splitting reactions to produce hydrogen researchgate.netacs.org. Furthermore, indium tin oxide (ITO) electrodes can serve as supports for other highly active electrocatalysts, such as platinum (Pt) clusters or nickel-iron layered double hydroxide (NiFe LDH), significantly enhancing their performance in the oxygen evolution reaction (OER), a crucial half-reaction for hydrogen production from water splitting nih.govacs.orgacs.orgosti.gov. The conductive framework of ITO prevents agglomeration and facilitates electron transfer during these electrochemical processes nih.govacs.org.

Photocatalytic CO2 reduction is a promising strategy for converting carbon dioxide into valuable fuels and chemicals. Indium-based materials, including indium(III) hydroxide (In(OH)3) and indium oxide hydroxide (In2O3-x(OH)y), have shown activity in this area. Indium(III) hydroxide nanostructures are reported to be effective in CO2 photoreduction researchgate.net. Highly defected indium oxide nanoparticles, denoted In2O3-x(OH)y, have been demonstrated to function as active photocatalysts for CO2 reduction to carbon monoxide (CO) via the reverse water gas shift (RWGS) reaction under simulated solar irradiation researchgate.netnih.govnih.gov. The presence of hydroxyl groups and oxygen vacancies on the surface of these indium oxides plays a crucial role in activating CO2 and facilitating the reaction nih.gov. Indium tin oxide (ITO) thin films have also been studied for CO2 photocatalytic reduction in water vapor acs.org. Additionally, ITO can be incorporated into hybrid photocatalysts, such as ITO-wrapped titanium dioxide and reduced graphene oxide composites, to enhance the degradation of organic pollutants by improving charge separation and electron transfer mdpi.com.

Degradation of Organic Pollutants (e.g., Rhodamine B, Methylene Blue)

Materials containing indium and tin, particularly indium tin oxide (ITO) and indium(III) hydroxide, have demonstrated significant potential in the photocatalytic degradation of organic pollutants. Indium(III) hydroxide (In(OH)₃) and indium oxide (In₂O₃) are recognized as efficient catalysts for the degradation of organic contaminants. fishersci.sefishersci.ie Nanosized porous In(OH)₃, for instance, has exhibited superior photocatalytic activity and durability compared to both In₂O₃ and commercial titania (Degussa P25) in the gas-phase decomposition of volatile organic pollutants such as acetone (B3395972), benzene, and toluene. nih.gov This enhanced performance is attributed to its robust oxidation capability, abundant surface hydroxyl groups, high BET surface area, and porous texture. nih.gov

Indium tin oxide (ITO) nanoparticles, when incorporated into other semiconductor materials like cadmium oxide (CdO) or zinc oxide (ZnO), significantly enhance photocatalytic efficiency. fishersci.nofishersci.nlsuprabank.org For example, ITO-doped CdO nanoparticles achieved a remarkable 94.68% degradation of Rhodamine B (RhB) under sunlight within 120 minutes, substantially surpassing the performance of pure CdO. fishersci.nl This improvement is linked to enhanced electron mobility, charge separation efficiency, and light absorption capabilities facilitated by ITO doping. fishersci.no Similarly, ITO has been utilized as a substrate or component in hybrid materials, such as indium tin-oxide wrapped 3D reduced graphene oxide (rGO) and titanium dioxide (TiO₂) composites, which showed a high photodegradation rate of 93.40% for Methylene Blue (MB) at pH 9. nih.gov The presence of ITO in these composites aids in electron collection, preventing recombination and facilitating the entry of MB into the material's structure. nih.gov

Table 1: Photocatalytic Degradation Performance of Indium/Tin-Based Materials

Material SystemPollutantDegradation Efficiency (%)Time (min)Light SourceReference
In(OH)₃Acetone, Benzene, TolueneHigher than In₂O₃ and TiO₂N/AUV nih.gov
ITO-doped CdO NPsRhodamine B94.68120Sunlight fishersci.nl
ITO-rGO/TiO₂Methylene Blue93.40120UV nih.gov

Heterojunction Design for Enhanced Catalytic Activity

The design of heterojunctions incorporating indium and tin-based materials is a key strategy for enhancing catalytic activity, particularly in photocatalysis. The synergistic interaction between different semiconductor components in a heterojunction can improve charge separation and transfer, thereby boosting photocatalytic efficiency. For instance, the combination of cadmium oxide (CdO) and indium tin oxide (ITO) nanoparticles in photocatalysis leverages their synergistic effects to enhance efficiency, especially in the degradation of organic pollutants like Rhodamine B. fishersci.nofishersci.nl CdO nanoparticles generate electron-hole pairs upon photon absorption, and the presence of ITO facilitates charge transfer, leading to the production of reactive oxygen species (e.g., superoxide (B77818) radicals, hydroxyl radicals) highly effective in degrading organic pollutants. fishersci.no

Beyond ITO, indium hydroxide and indium oxide have been successfully integrated into heterostructures. Indium hydroxide- and indium oxide-loaded metal sulfide (B99878) (cadmium sulfide, CdS) heterostructures have been designed as efficient photocatalytic systems for hydrogen evolution and tetracycline (B611298) hydrochloride pollutant degradation. fishersci.se In these systems, In(OH)₃ and In₂O₃ formed Type-I and S-scheme heterojunctions, respectively, with CdS, resulting in superior charge separation properties and outstanding photocatalytic activity. fishersci.se

Gas Sensing Platforms

Indium tin oxide (ITO) and indium oxide (In₂O₃) are widely explored as sensitive materials in gas sensing platforms due to their semiconductor properties, chemical stability, and wide band gap. nih.gov

Detection of Various Gaseous Analytes (e.g., CO, H₂, NO₂, Methanol (B129727), Acetone)

ITO-based sensors have been extensively investigated for detecting a wide range of gases, including carbon monoxide (CO), hydrogen (H₂), nitrogen dioxide (NO₂), methanol, acetone, ammonia (B1221849) (NH₃), and other hydrocarbons. wikipedia.orgwikipedia.orgnih.govnih.govnih.gov

Carbon Monoxide (CO): ITO has been investigated for CO detection. wikipedia.orgwikipedia.orgnih.govnih.govnih.gov

Hydrogen (H₂): Tin-doped indium oxide (ITO) sensing layers have been developed for hydrogen detection. nih.gov ITO films with a ratio of 20 mol% In₂O₃ and 80 mol% SnO₂ have shown high sensitivity for hydrogen detection in air. uni-freiburg.de Functionalization of ITO nanoparticles with noble metals like Rh, Pd, and Pt can further enhance hydrogen sensitivity at temperatures below 250 °C. nih.gov

Nitrogen Dioxide (NO₂): ITO-based gas sensors have been presented for NO₂ detection, with sensitivity significantly improved by increasing the SnO₂ ratio in ITO. nih.govnih.gov Indium oxide (In₂O₃) thin films also serve as high-sensitivity NO₂ gas sensors, even at lower temperatures (e.g., 100 °C for hydroxy-rich surfaces). regulations.govuni-freiburg.de

Methanol: ITO thin film gas sensors, particularly those with an Au interlayer, exhibit high sensitivity for methanol vapor detection at room temperature, with conductivity increasing upon exposure to methanol. mdpi.com Rare earth (Er, Tm, Ho) doping of In₂O₃ materials can also enhance methanol sensing performance, with 1 mol% Er-doped In₂O₃ showing a sensitivity of 15.67 towards 50 ppm methanol at 320 °C. wikipedia.org

Acetone: Sensors based on synthesized SnO₂ and In₂O₃ nanopowders demonstrate high sensitivity to low concentrations of acetone in humid environments. nih.govwikidata.orgnih.govuni.lu The addition of gold (AuIII ions) to indium hydroxide sols significantly increases the threshold sensitivity and sensor response for acetone. nih.govwikidata.orgnih.govuni.lu Indium-tin-zinc ternary amorphous oxide (ITZO) nanoparticles have also shown selective sensor responses to acetone gas at 250 °C. uni.lu

Table 2: Gas Sensing Performance of Indium/Tin-Based Materials for Various Analytes

AnalyteMaterial SystemOptimal Operating Temperature (°C)Sensitivity/ResponseDetection Range/ConcentrationKey FeaturesReference
AcetoneIn₂O₃-Au sensors325High0.1 to 5 ppmHigh accuracy for diabetes diagnostics, enhanced by Au doping. nih.govwikidata.orgnih.govuni.lu
AcetoneITZO nanoparticles250Rair/Rgas = 5110 ppmSelective response. uni.lu
Hydrogen (H₂)Sn-doped In₂O₃ (ITO)350Improved sensitivity800-5200 ppm (In₂O₃), 5-100% (ITO)Improved detection range with Sn doping. nih.gov
Hydrogen (H₂)ITO-Pd/Pt/Rh NPsBelow 250Promising results0.5% H₂Enhanced performance with noble metal functionalization. nih.gov
MethanolITO/Au/ITO filmRoom TemperatureHigher sensitivity1000 ppmImproved stability and higher carrier density. mdpi.com
MethanolEr-doped In₂O₃32015.6750 ppmEnhanced response, ultra-fast response time (2-4s). wikipedia.org
NO₂ITO (85:15 In₂O₃/SnO₂)N/AImproved sensitivity5-10 ppmReduced response and recovery time with increased SnO₂ ratio. nih.govnih.gov
NO₂Hydroxy-rich In₂O₃1002460%500 ppbLow-power, high sensitivity, reaction with NO₂ as nitrite. regulations.gov

Sensing Mechanisms and Surface Interactions

The gas sensing mechanism in metal oxide-based sensors, including those incorporating indium and tin, is primarily surface-controlled and relies on the ionosorption of gas species, predominantly oxygen and water, on their surfaces. ebi.ac.uk When a target gas interacts with the sensor material, it causes changes in the material's electrical conductivity, which is then measured as a sensor response. mdpi.com

For indium tin oxide (ITO), the interaction mechanisms vary depending on the gas analyte. For instance, nitrogen dioxide (NO₂) is adsorbed by ITO primarily via physisorption, while sulfur dioxide (SO₂) undergoes a chemical reaction with the ITO surface. nih.govnih.gov Surface contamination by water-related and carbonaceous adsorbates on ITO can occur even at high temperatures (up to 600 °C) and may negatively impact oxygen adsorption and sensor sensitivity. wikipedia.org

In the case of indium oxide (In₂O₃) for NO₂ sensing, surface nitrites play a crucial role in the temperature-dependent gas sensing mechanism, interacting with surface hydroxyl groups. uni-freiburg.de A highly hydroxylated In₂O₃ surface, with a high concentration of adsorbed water, is beneficial as it enhances the concentration of adsorbed NO₂ (present as nitrites), leading to superior sensing responses at lower operating temperatures. regulations.govuni-freiburg.de However, if NO₂ is adsorbed as nitrate (B79036), the sensor's sensitivity can decrease, compromising low-temperature operation. regulations.gov

For reducing gases like acetone, molecules adsorb on Lewis acid sites on the sensor surface and are converted into carboxylate intermediates, which then decompose during detection. uni.lu Doping, such as with zinc atoms into indium oxide, can lower the Fermi energy level, increasing the chemical potential gradient and making reactions with reducing gases more likely, thereby improving responsivity. uni.lu The presence of oxygen vacancies on the surface of metal oxides, which can be tuned by doping concentrations (e.g., Sn in ITO nanotubes), also plays a significant role by activating the adsorption of the target gas. uni.lu

Morphology-Dependent Sensing Performance

The morphology of indium and tin-based materials significantly influences their gas sensing capabilities by affecting surface area, active sites, and charge transport. Different morphologies, such as films, nanoparticles, nanorods, and nanowires of ITO, have been fabricated to optimize gas sensing performance. nih.govnih.gov

For instance, ITO/Au/ITO multilayer thin films, which possess a crystallized structure and higher carrier density, exhibit superior sensitivity for methanol detection compared to conventional ITO films. mdpi.com The increased conductivity and improved stability of these multilayer films contribute to their enhanced performance. mdpi.com Similarly, atomically flat and large-area two-dimensional (2D) In₂O₃ nanosheets derived from liquid indium surfaces offer large surface-to-volume ratios, which are ideal for sensing applications, demonstrating high ohmic resistance change and fast response/recovery times for NO₂. tristains.com

The particle size and porosity also play a critical role. For example, the grain size in SnO₂ and In₂O₃-based ammonia sensors can influence their nonlinear response and sensitivity. attelements.com Nanosized porous In(OH)₃, with its high surface area (up to 110 m²/g) and porous texture, contributes to its excellent photocatalytic performance, a principle that can be extrapolated to gas sensing where surface interactions are paramount. nih.gov

Electrochemical Applications

Indium and tin-based materials, particularly indium tin oxide (ITO) and indium(III) hydroxide, find diverse applications in electrochemical systems beyond gas sensing.

Indium tin oxide (ITO) is widely recognized as a crucial transparent conducting oxide (TCO) due to its excellent electrical conductivity and high optical transparency. wikipedia.org This combination makes it an indispensable material for transparent conducting electrodes in various optoelectronic devices, including liquid crystal displays (LCDs), flat-panel displays, solar cells, and organic light-emitting diodes (OLEDs). fishersci.sewikipedia.org In these applications, ITO functions as an anode, facilitating charge injection or collection. fishersci.se

Beyond its role as a transparent electrode, indium(III) hydroxide nanoparticles have been explored for energy storage applications, such as in batteries and supercapacitors. fishersci.ie Their high surface area allows for increased charge storage, making them promising candidates for enhancing the performance of these energy storage devices. fishersci.ie

Mechanistic Understanding of Indium Tin Hydroxide Performance

Charge Carrier Dynamics and Recombination

Indium Tin Hydroxide (B78521) (ITH) serves as a crucial precursor to Indium Tin Oxide (ITO), and its properties fundamentally influence the charge carrier dynamics of the final ITO material. The transformation from the hydroxide to the oxide phase sets the stage for the electronic characteristics of ITO, which is a degenerate n-type semiconductor. The high electrical conductivity in ITO arises from a high density of free charge carriers, primarily electrons. These carriers are introduced through two main mechanisms: tin doping and the presence of oxygen vacancies.

When tin(IV) oxide is doped into the indium(III) oxide lattice, Sn⁴⁺ ions substitute for In³⁺ ions. To maintain charge neutrality, each Sn⁴⁺ atom contributes a free electron to the conduction band, thereby increasing the carrier concentration. e-asct.org This process is a primary determinant of the material's conductivity. Additionally, oxygen vacancies in the In₂O₃ lattice act as doubly charged donors, releasing two free electrons per vacancy and further increasing the carrier density. aip.org

The charge transport in materials derived from ITH is influenced by the material's microstructure, which is established during the synthesis and transformation phases. In nanocomposites, for instance, the charge carrier transport is not solely dominated by the ITO material itself but is influenced by the surrounding matrix. For hybrid composites of ITO nanoparticles and the conducting polymer PEDOT, temperature-dependent resistivity measurements indicate that the conduction mechanism is fluctuation-induced tunneling. fau.de In contrast, for undoped PEDOT, the mechanism is described by 3D variable range hopping (VRH), which involves electron tunneling between localized states. aip.org

Spectroelectrochemical studies on colloidal tin-doped indium oxide nanocrystals reveal that aliovalent doping (substituting In³⁺ with Sn⁴⁺) introduces excess conduction-band electrons by stabilizing the conduction band edge relative to an externally defined Fermi level. acs.org This is distinct from photodoping, which raises the Fermi level relative to the conduction band edge. acs.org The mobility of charge carriers is a critical factor, and it is strongly dependent on the size and interconnectivity of the constituent particles. Studies on other semiconductor materials like Tin(II) Monosulfide have shown that charge carrier mobility can increase significantly with larger colloid sizes and upon thermal annealing, which improves inter-particle connections. nist.gov

ParameterInfluence on Charge Carrier DynamicsResearch Finding
Tin Doping (Sn⁴⁺) Increases free electron concentration by substituting In³⁺ sites.Each Sn⁴⁺ atom donates one free electron to the conduction band, enhancing conductivity. e-asct.org
Oxygen Vacancies Act as doubly charged donors, releasing two free electrons per vacancy.A significant source of charge carriers, particularly in oxygen-deficient synthesis conditions. aip.org
Particle Size Affects charge carrier mobility.Larger and better-connected particles generally lead to higher mobility. nist.gov
Microstructure Determines the dominant charge transport mechanism (e.g., tunneling vs. hopping).In ITO-PEDOT composites, fluctuation-induced tunneling is the primary conduction mechanism. fau.de

Surface Chemistry and Adsorption Phenomena in Gas Sensing

The functionality of gas sensors based on indium tin oxide, derived from indium tin hydroxide, is governed by the chemical reactions occurring at the material's surface. The sensing mechanism relies on changes in electrical resistance upon exposure to target gases, a process dictated by surface adsorption and desorption phenomena. mdpi.com The surface of this n-type semiconductor readily adsorbs atmospheric oxygen, which captures free electrons from the conduction band to form various ionic species (O₂⁻, O⁻, O²⁻), depending on the operating temperature. researchgate.net This electron capture creates a charge carrier depletion region near the surface, increasing the sensor's baseline resistance. researchgate.netmdpi.com

When a reducing gas (like CO, H₂, or ethanol) is introduced, it reacts with the adsorbed oxygen ions on the ITO surface. This reaction releases the trapped electrons back into the conduction band, which decreases the width of the depletion layer and, consequently, lowers the sensor's resistance. aip.orgmdpi.com Conversely, when exposed to an oxidizing gas (like NO₂), the gas molecules directly adsorb onto the surface and trap conduction band electrons, which further increases the depletion layer thickness and the sensor's resistance. mdpi.com

The sensitivity and selectivity of the sensor are highly dependent on several factors:

Operating Temperature: Temperature influences the specific oxygen species present on the surface and provides the activation energy for the sensing reactions. For CO sensing, the sensitivity of ITO films shows a maximum between 400–550 °C, a range where the desorption of carbonaceous byproducts is rapid, but surface oxygen coverage remains sufficient. mdpi.com

Oxygen Vacancies: A higher concentration of oxygen vacancies provides more active sites for gas molecules to adsorb, which can significantly enhance the sensor's sensitivity. aip.orgmdpi.com

Research shows that the nature of adsorption can be either physisorption (weak, van der Waals forces) or chemisorption (stronger, involving chemical bond formation). For example, in ITO-based sensors, NO₂ adsorption is primarily physisorption, while SO₂ undergoes chemical adsorption, reacting with the ITO surface. mdpi.com The presence of surface adsorbates like water and carbonaceous species can inhibit the adsorption of oxygen and reduce the sensor's sensitivity to target gases if not properly managed through optimal operating temperatures. mdpi.comresearchgate.net

Gas TypeAdsorption MechanismEffect on Sensor ResistanceKey Findings
Reducing Gases (e.g., CO, Ethanol) Reacts with ionosorbed oxygen (O⁻, O²⁻), releasing electrons back to the conduction band.DecreaseSensitivity to ethanol (B145695) (200 ppm) was found to be high (133.99) at 250°C for heavily Sn-doped In₂O₃ sensors. aip.org
Oxidizing Gases (e.g., NO₂) Adsorbs on the surface and traps electrons from the conduction band.IncreaseThe adsorption of NO₂ on ITO films is characterized as physisorption. mdpi.com
Acidic Gases (e.g., SO₂) Undergoes chemical adsorption, reacting with the ITO surface.Varies (can decrease sensitivity with increasing concentration)The interaction between SO₂ and the ITO surface was identified as chemical adsorption, differing from the typical sensing mechanism. mdpi.com

Influence of Doping on Electronic and Catalytic Activity

Doping is a fundamental strategy to tailor the electronic and catalytic properties of materials derived from this compound. The type and concentration of the dopant significantly alter charge carrier density, mobility, and surface reactivity.

Catalytic Activity: Doping influences the catalytic performance by modifying the surface chemistry and electronic structure. For gas sensing, which relies on catalytic surface reactions, increasing the tin doping level can enhance the generation of oxygen vacancies, which serve as active sites for gas adsorption and reaction, thereby improving sensor response. aip.org In electrocatalysis, Sn-doped indium oxide (ITO) has been investigated as a stable support for platinum (Pt) catalysts. First-principles calculations show that hydroxylated ITO surfaces can effectively anchor and stabilize Pt single atoms and small clusters. osti.gov This strong metal-support interaction, facilitated by the migration of hydrogen atoms from hydroxyl groups to the Pt cluster, prevents the sintering of nanoparticles and enhances catalytic stability. osti.gov Furthermore, doping indium titanate with transition metal ions like iron (Fe³⁺) and chromium (Cr³⁺) has been shown to enhance photocatalytic activity for H₂ generation. The substitution decreases the material's band gap and creates a more open structure, which is more catalytically active. cambridge.org

DopantEffect on Electronic PropertiesEffect on Catalytic ActivityOptimal Concentration / Key Finding
Tin (Sn) Increases carrier concentration and conductivity.Enhances gas sensing response by creating more oxygen vacancies.Optimal for conductivity at ~5-10 wt.%. Higher levels degrade properties. e-asct.orgmdpi.com
Titanium (Ti) Increases carrier concentration, leading to very low resistivity.Not extensively detailed in provided sources for catalytic activity.Achieved resistivity of 1.5 × 10⁻⁴ Ω·cm at 400 °C. mdpi.com
Platinum (Pt) N/A (used as a catalyst on the surface)Acts as a highly active catalyst. Stabilized by hydroxylated ITO support.Hydroxyl groups on the ITO support are crucial for anchoring Pt atoms and preventing sintering. osti.gov
Iron (Fe) Decreases the band gap of indium titanate.Enhances photocatalytic H₂ generation.A 20% Fe doping level showed the highest photocatalytic activity in the studied system. cambridge.org

Self-Assembly Mechanisms of Nanoparticles

The synthesis of nanostructured materials from this compound often involves self-assembly, a process where nanoparticles spontaneously organize into ordered structures. This bottom-up approach allows for precise control over the final material's morphology, porosity, and surface area.

One prominent method involves using surfactants or block copolymers as directing agents. For example, ultra-small, nearly spherical this compound nanoparticles can be assembled into regular mesoporous architectures using a commercially available Pluronic polymer. researchgate.net In this process, the hydrophilic part of the amphiphilic polymer interacts preferentially with the dispersible ITH nanoparticles, guiding them to arrange into ordered structures. These assembled nano-hydroxide structures can then be converted into crystalline, mesoporous ITO films through a mild heat treatment (e.g., at 300 °C), which preserves the assembled morphology. researchgate.net The resulting ITO films feature high surface area (190 m² cm⁻³) and regular mesoporosity, making them efficient as high-surface-area electrodes. researchgate.net

Another approach utilizes diblock copolymer reverse micelles as nanoreactors to control the size and arrangement of nanoparticles. mcmaster.ca In this technique, the hydrophilic cores of the reverse micelles (formed by polymers like polystyrene-block-poly(2-vinylpyridine), PS-b-P2VP) sequester the ITH precursors. A chemical reaction is initiated within these cores, restricting the growth and thus controlling the size of the resulting nanoparticles. mcmaster.ca The distribution of these nanoparticles on a substrate can then be manipulated by adjusting parameters like spin-coating speed and micelle concentration to achieve varying degrees of order. mcmaster.ca However, challenges can arise due to differences in the solubility of the indium and tin precursors, which may affect the final stoichiometry of the nanoparticles. mcmaster.ca

The key to these self-assembly mechanisms is the controlled interaction between the ITH "nano-hydroxide" building blocks and the directing agents. The excellent dispersibility of these nanoparticles, often without the need for stabilizing agents, makes them ideal candidates for self-assembly processes, enabling the fabrication of complex ITO nanostructures from a liquid phase. researchgate.net

Self-Assembly MethodDirecting AgentMechanismResulting Structure
Surfactant-Directed Assembly Pluronic PolymerPreferential interaction between the hydrophilic part of the polymer and ITH nanoparticles guides their organization.Regular mesoporous architecture with high surface area and controlled periodicity (~13 nm). researchgate.net
Reverse Micelle Templating Diblock Copolymers (e.g., PS-b-P2VP)ITH precursors are confined within the hydrophilic cores of reverse micelles, which act as nanoreactors to control particle size.Size-controlled nanoparticles that can be deposited to form films with varying degrees of order. mcmaster.ca

Structural Transformation Effects on Functionality

This compound is a precursor that undergoes significant structural transformations, typically induced by thermal treatment (calcination), to yield the functional indium tin oxide material. These transformations are critical as they define the crystallinity, phase, and microstructure, which in turn dictate the material's electronic and optical properties.

Initially, ITH synthesized via co-precipitation exists as a mixture of amorphous or poorly crystalline hydroxides, such as In(OH)₃ and tin hydroxide species. researchgate.netresearchgate.net Thermal analysis shows that the transformation process begins with dehydration, where water molecules are eliminated at lower temperatures (below ~250 °C). scielo.br This is followed by dehydroxylation at higher temperatures (starting around 300-480 °C), where the hydroxide groups are converted into oxides, leading to the formation of the ITO crystal structure. researchgate.netscielo.br

The crystallization pathway can be complex. X-ray diffraction studies have shown that the transformation can proceed through intermediate, metastable phases. For instance, a metastable hexagonal (corundum-type) ITO phase can form at lower calcination temperatures or shorter reaction times before converting to the thermodynamically stable cubic (bixbyite) phase at higher temperatures (above 600 °C). scielo.brresearchgate.net The final crystallite size generally increases with higher calcination temperatures. researchgate.net

These structural transformations have a direct impact on functionality:

Conductivity: The transition from the insulating hydroxide precursor to the crystalline oxide phase is essential for achieving high electrical conductivity. The formation of the cubic bixbyite ITO structure with incorporated tin dopants is what enables the material's use as a transparent conductor. researchgate.netresearchgate.net

Optical Properties: The phase transformation from an amorphous to a polycrystalline state affects the optical properties. Amorphous ITO films undergo a phase transition around 200 °C, developing polycrystalline phases that exhibit an increased optical band gap. nih.gov However, at even higher temperatures, the band gap of crystalline ITO tends to decrease due to electron-phonon interactions. nih.gov

Gas Sensing: The crystallinity and grain size of the final ITO material, controlled by the transformation process, influence the performance of gas sensors. A well-defined crystalline structure with a high surface area is generally desirable for providing numerous active sites for gas adsorption.

The ability to transform ITH into crystalline ITO at relatively mild temperatures (e.g., 300 °C) is advantageous, particularly for applications involving flexible or temperature-sensitive substrates. researchgate.net

Temperature RangeStructural TransformationEffect on Material Properties
< 250 °C Dehydration (loss of adsorbed and structural water).Initial mass loss; precursor remains largely in hydroxide form. scielo.br
~300 - 600 °C Dehydroxylation and crystallization into ITO. Formation of metastable hexagonal phase followed by transformation to stable cubic bixbyite phase. researchgate.netscielo.brSignificant increase in electrical conductivity. Development of transparency. Crystallinity increases.
> 600 °C Growth of cubic ITO crystallites.Further improvement in crystallinity and stability. Optical band gap may decrease due to electron-phonon interactions. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What synthesis methods are effective for producing high-purity indium tin hydroxide (InSn(OH)ₓ), and how do annealing conditions influence its phase transformation?

  • Methodological Answer : this compound can be synthesized via aqueous deposition routes using hydrogen peroxide-assisted methods on functionalized substrates (e.g., sulfonated self-assembled monolayers) . Post-synthesis annealing above 200°C in controlled atmospheres (e.g., air or inert gas) converts the hydroxide phase to nanocrystalline Sn-doped In₂O₃ (ITO), improving electrical conductivity and optical transparency. Thermogravimetric analysis (TGA) and X-ray diffraction (XRD) are critical for tracking phase transitions and optimizing annealing parameters (e.g., temperature ramp rates, dwell times) .

Q. How can researchers assess the purity and stoichiometry of this compound?

  • Methodological Answer : Analytical techniques such as inductively coupled plasma mass spectrometry (ICP-MS) and phenylfluorone spectrophotometry are standardized for quantifying trace impurities (e.g., Al, Fe, Cu) and tin doping levels in this compound . Gravimetric analysis of ignition loss (e.g., heating to 850°C) ensures hydroxide-to-oxide conversion efficiency .

Q. What structural and optical properties make this compound suitable for optoelectronic applications?

  • Methodological Answer : Columnar microstructures with hierarchical porosity, observed via scanning electron microscopy (SEM), enhance surface reactivity and light-trapping efficiency . UV-Vis spectroscopy reveals >80% optical transmittance in the visible range, while photoluminescence studies show strong UV emission (~350 nm) in Sn-doped films, attributed to oxygen vacancy defects .

Advanced Research Questions

Q. How can discrepancies in reported pH sensitivity values of ITO-based sensors be resolved?

  • Methodological Answer : Variations in pH sensitivity (e.g., 50–58 mV/pH) arise from differences in surface hydroxyl group density, crystallographic orientation (e.g., (222) planes in cubic In₂O₃), and doping uniformity . Cross-validation using site-binding model theory and controlled potentiometric measurements (e.g., ID-VGS curves at fixed drain current) can reconcile discrepancies. Standardizing substrate pretreatment (e.g., oxygen plasma cleaning) minimizes surface contamination .

Q. What mechanisms explain the enhanced UV luminescence in Sn-doped indium hydroxide compared to undoped analogs?

  • Methodological Answer : Sn⁴⁺ doping introduces defect states within the bandgap of In(OH)₃, as confirmed by X-ray photoelectron spectroscopy (XPS) and photoluminescence excitation (PLE) mapping. These defects act as recombination centers for excitons, emitting UV photons. Density functional theory (DFT) simulations can model charge redistribution around Sn sites to validate experimental observations .

Q. How do synthesis parameters (e.g., precursor concentration, pH) affect the hierarchical microstructure of this compound films?

  • Methodological Answer : Oriented attachment mechanisms during aqueous growth can be optimized by adjusting precursor ratios (In:Sn) and pH (e.g., 8–10). In-situ atomic force microscopy (AFM) and grazing-incidence XRD track real-time crystallite assembly. Higher Sn concentrations (>2 at.%) disrupt columnar growth, leading to amorphous phases .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Inhalation risks during powder processing necessitate HEPA-filtered fume hoods and PPE (N95 respirators). Waste disposal must comply with regulations for heavy metals (In, Sn). Regular air monitoring via ICP-MS ensures workplace exposure remains below 0.1 mg/m³ for indium compounds .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting reports on the electrical conductivity of annealed this compound films?

  • Methodological Answer : Contradictions often stem from variations in doping efficiency and oxygen vacancy density. Four-probe conductivity measurements paired with Hall effect analysis can decouple carrier concentration and mobility contributions. Annealing in reducing atmospheres (e.g., H₂/N₂) increases oxygen vacancies, enhancing conductivity, while oxidative annealing degrades it .

Q. What strategies validate the chemical stability of this compound in aqueous environments for sensor applications?

  • Methodological Answer : Long-term stability tests in buffered solutions (pH 2–12) combined with XPS surface analysis detect hydroxide-to-oxide phase transitions. Electrochemical impedance spectroscopy (EIS) monitors interfacial charge transfer resistance over time. Films annealed at >300°C exhibit superior stability due to reduced hydroxyl group density .

Tables for Key Experimental Parameters

Parameter Optimal Range Characterization Technique Reference
Sn doping concentration1.5–2.0 at.%ICP-MS, EDS
Annealing temperature (ITO)200–550°C (air/N₂)XRD, TGA
pH sensitivity (ITO sensor)53–58 mV/pHPotentiometric ID-VGS measurements
Optical transmittance>80% (visible spectrum)UV-Vis spectroscopy

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.